molecular formula C14H13BrO B1285312 1-(4-Bromophenyl)-4-ethoxybenzene CAS No. 58743-80-9

1-(4-Bromophenyl)-4-ethoxybenzene

Cat. No.: B1285312
CAS No.: 58743-80-9
M. Wt: 277.16 g/mol
InChI Key: KTNZDANAUJJRBF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-ethoxybenzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(4-ethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNZDANAUJJRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578796
Record name 4-Bromo-4'-ethoxy-1,1'-biphenyl
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Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58743-80-9
Record name 4-Bromo-4′-ethoxy-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58743-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-4'-ethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Field Guide to a Versatile Biphenyl Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Bromophenyl)-4-ethoxybenzene

This guide provides a comprehensive technical overview of this compound (also known as 4-Bromo-4'-ethoxybiphenyl), a substituted biphenyl compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its potential as a strategic building block in modern research and development.

Core Molecular Identity and Physicochemical Profile

This compound belongs to the biphenyl class of organic compounds, characterized by two phenyl rings linked by a single carbon-carbon bond. The substitution pattern—a bromine atom on one ring and an ethoxy group on the other, both at the para position—imparts specific properties of reactivity, polarity, and stereochemistry that make it a valuable synthetic intermediate. The bromine atom serves as a versatile reactive handle for further functionalization, primarily through cross-coupling reactions, while the ethoxy group modifies the molecule's electronic properties and solubility.

While extensive experimental data for this specific molecule is not broadly published, we can compile its core identifiers and a combination of computed and analogous experimental data to build a reliable physicochemical profile.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource / Comment
CAS Number 58743-80-9-
Molecular Formula C₁₄H₁₃BrO-
Molecular Weight 277.16 g/mol -
Monoisotopic Mass 276.0150 Da-
Appearance White to off-white solidInferred from similar biphenyl compounds
Melting Point Data not availableSimilar compound 4-Bromo-4'-methoxybiphenyl melts at 144-148 °C.
Boiling Point Data not available-
Solubility Insoluble in water; Soluble in organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate)Inferred from structural properties
LogP (Octanol/Water) 5.0 (Predicted)A high value indicates significant lipophilicity.
Topological Polar Surface Area 9.23 ŲIndicates low polarity, consistent with its ether functional group.
Rotatable Bond Count 3Includes the C-C bond between the rings and the C-O and O-C bonds of the ethoxy group.

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and robust method for this purpose.[1] This palladium-catalyzed reaction forms a single bond between an organoboron compound and an organohalide.[2]

The strategic advantage of the Suzuki coupling lies in its high tolerance for a wide variety of functional groups, its relatively mild reaction conditions, and the commercial availability of the necessary precursors and catalysts. From a process chemistry perspective, the boronic acids used are generally stable, crystalline solids, and the reaction byproducts are typically inorganic and easily removed.

There are two primary, equally viable Suzuki coupling strategies to achieve the target molecule:

  • Route A: Coupling of (4-ethoxyphenyl)boronic acid with a 1,4-dihalogenated benzene (e.g., 1-bromo-4-iodobenzene).

  • Route B: Coupling of (4-bromophenyl)boronic acid with a 4-halogenated phenetole (e.g., 1-bromo-4-ethoxybenzene).

Below is a detailed, self-validating protocol for Route A, which is often preferred as the differing reactivity of iodine and bromine atoms can allow for selective, stepwise reactions if further functionalization is desired.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from (4-ethoxyphenyl)boronic acid and 1-bromo-4-iodobenzene.

Materials:

  • (4-ethoxyphenyl)boronic acid (1.0 eq)

  • 1-bromo-4-iodobenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (Solvent)

  • Ethanol (Co-solvent)

  • Water (Co-solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (4-ethoxyphenyl)boronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

  • Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). The bright yellow color of the catalyst should be visible.

  • Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the flask via cannula or syringe. The solvent mixture is designed to dissolve both the organic precursors and the inorganic base, creating an efficient reaction environment.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting materials. The reaction is typically complete within 6-12 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The biphenyl product is nonpolar and will preferentially partition into the organic phase.

  • Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.

Diagram 1: Suzuki-Miyaura Synthesis Workflow

G cluster_setup 1. Reactor Setup & Inerting cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Reactants: (4-ethoxyphenyl)boronic acid 1-bromo-4-iodobenzene K₂CO₃ B Evacuate & Backfill with Nitrogen (3x) A->B C Add Pd(PPh₃)₄ Catalyst B->C D Add Toluene:EtOH:H₂O Solvent System C->D E Heat to 90°C (6-12 hours) D->E F Monitor by TLC/GC-MS E->F G Cool & Quench with Water F->G H Extract with Ethyl Acetate (3x) G->H I Wash with Brine, Dry over MgSO₄ H->I J Concentrate via Rotary Evaporation I->J K Purify by Column Chromatography J->K L L K->L Pure Product Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation RedElim Reductive Elimination Complex RedElim->Pd0 Reductive Elimination Product R¹-R² (Product) RedElim->Product ArX R¹-Br (Aryl Bromide) ArX->OxAdd ArB R²-B(OR)₂ (Boronic Acid) Base Base (OH⁻) Base->Trans

The key mechanistic steps of the palladium-catalyzed Suzuki-Miyaura reaction.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques. Below are the expected results from key spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be highly characteristic due to the para-substitution on both rings, which creates a high degree of symmetry.

  • Ethoxy Group (O-CH₂-CH₃):

    • A triplet at ~1.4 ppm (3H), corresponding to the methyl (-CH₃) protons. The signal is split into a triplet by the two adjacent methylene protons.

    • A quartet at ~4.1 ppm (2H), corresponding to the methylene (-CH₂) protons. This signal is deshielded by the adjacent oxygen atom and is split into a quartet by the three neighboring methyl protons.

  • Aromatic Region (Ar-H):

    • Two distinct sets of doublets are expected, each integrating to 4 protons in total (or two doublets integrating to 2H each).

    • The protons on the ethoxy-substituted ring will appear as a doublet at ~7.0 ppm (2H, ortho to -OEt) and a doublet at ~7.5 ppm (2H, meta to -OEt).

    • The protons on the bromo-substituted ring will appear as a doublet at ~7.45 ppm (2H, ortho to -Br) and a doublet at ~7.6 ppm (2H, meta to -Br). The exact chemical shifts can overlap, potentially creating complex multiplets in the 7.0-7.7 ppm range.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

The symmetry of the molecule simplifies the ¹³C NMR spectrum.

  • Ethoxy Group:

    • -CH₃ carbon at ~15 ppm.

    • -CH₂ carbon at ~63 ppm.

  • Aromatic Carbons: Due to symmetry, only 8 aromatic signals are expected instead of 12.

    • C-OEt: ~159 ppm (deshielded by oxygen).

    • C-H (ortho to -OEt): ~115 ppm.

    • C-H (meta to -OEt): ~128 ppm.

    • C-ipso (attached to other ring): ~132 ppm.

    • C-Br: ~121 ppm (shielded by the "heavy atom effect" of bromine). [3] * C-H (ortho to -Br): ~128.5 ppm.

    • C-H (meta to -Br): ~132 ppm.

    • C-ipso (attached to other ring): ~139 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy)
  • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethoxy group.

  • ~1600, 1500, 1480 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1250 cm⁻¹: Strong, characteristic Aryl-O-C asymmetric stretching from the ether linkage.

  • ~1040 cm⁻¹: Aryl-O-C symmetric stretching.

  • ~1070 cm⁻¹: C-Br stretching.

  • ~830 cm⁻¹: A strong C-H out-of-plane bending band, indicative of 1,4-disubstitution on a benzene ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity will be observed:

  • M⁺: m/z 276

  • [M+2]⁺: m/z 278

Reactivity and Applications in Drug Development & Materials Science

The true value of this compound for researchers lies in its potential as a versatile molecular scaffold.

Chemical Reactivity

The bromine atom is the primary site for further chemical modification. It can readily participate in a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This allows for the systematic and controlled elaboration of the molecular structure, which is a cornerstone of modern medicinal chemistry.

Diagram 3: Diversification Potential of the Scaffold

G cluster_couplings Further Cross-Coupling Reactions cluster_products Potential Product Classes Core This compound Suzuki Suzuki (R-B(OH)₂) Core->Suzuki Pd Cat. Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Pd/Cu Cat. Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd Cat. Terphenyls Terphenyl Derivatives (Liquid Crystals, OLEDs) Suzuki->Terphenyls Alkynes Aryl-Alkynes (Molecular Wires, Probes) Sonogashira->Alkynes Amines Triaryl Amines (Pharmaceuticals, Hole-Transport Materials) Buchwald->Amines

Strategic functionalization of the core scaffold via palladium-catalyzed reactions.

Relevance in Drug Discovery

Substituted biphenyls are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The 4-bromobiphenyl motif, in particular, is a known intermediate in the synthesis of agrochemical and pharmaceutical compounds. [4]Furthermore, bromophenol derivatives, especially those from marine sources, are known to possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. [5][6] While the specific bioactivity of this compound is not widely reported, its structure provides an ideal starting point for library synthesis. The ethoxy group can act as a hydrogen bond acceptor and improve pharmacokinetic properties, while the second ring can be functionalized to interact with specific biological targets. Its structural similarity to compounds used in the development of endothelin receptor antagonists highlights its potential in this therapeutic area.

Applications in Materials Science

The rigid, rod-like structure of the biphenyl core is fundamental to the properties of many liquid crystals. Indeed, related 4-substituted-4'-cyanobiphenyls are cornerstone materials for liquid crystal displays (LCDs). [7]The ability to tune the electronic properties and length of the molecule by reacting at the bromine position makes this compound an attractive precursor for novel liquid crystalline materials, as well as for organic light-emitting diodes (OLEDs) and other organic electronics. [8]

Safety and Handling

Specific safety data for this compound is not readily available. However, based on GHS classifications for structurally similar compounds such as 4-bromo-4'-hydroxybiphenyl and 4-bromo-4'-methoxybiphenyl, the following precautions are advised. [9][10]

  • Hazard Statements (Inferred):

    • May cause skin irritation (H315).

    • May cause serious eye irritation (H319).

    • May cause respiratory irritation (H335).

    • May be harmful if swallowed (H302).

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 4-Bromodiphenyl Ether. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]

  • Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-4'-hydroxybiphenyl. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Al-Masum, M., & Islam, M. S. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank, 2018(4), M1025.
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-ethyl- (CAS 58743-75-2). Retrieved February 2, 2026, from [Link]

  • El-ghamry, I., & Fathalla, S. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • De Radzitzky, P., & Smets, G. (1991). Preparation of 4-bromobiphenyl. U.S.
  • Virtual Chemistry. (n.d.). 1-Ethoxy-4-ethylbenzene. Retrieved February 2, 2026, from [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Stack Exchange. Retrieved February 2, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). Sciforum. Retrieved February 2, 2026, from [Link]

  • Theorem Chemical. (n.d.). High-Quality 4-Bromo-4'-Ethylbiphenyl Pricelist, Quotes. Retrieved February 2, 2026, from [Link]

  • Liu, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(8), 2486.
  • Kim, H. J., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 24(13), 10843.
  • Arborpharm. (n.d.). CAS.58743-75-2 4'-Ethyl-[1,1'-biphenyl]-4-carbonitrile. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Butyronitrile. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(4-Bromophenyl)-4-ethoxybenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-4-ethoxybenzene, also known as 4-bromo-4'-ethoxybiphenyl, is a biphenyl derivative of significant interest in the fields of medicinal chemistry and materials science. Its rigid biphenyl core, functionalized with a bromo group and an ethoxy group at the para positions, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the ethoxy group modulates the molecule's electronic properties and solubility.

This technical guide provides a comprehensive overview of the structure, synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a particular focus on its role as a precursor in the development of pharmaceuticals and liquid crystals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application.

PropertyValueSource
Chemical Formula C₁₄H₁₃BrOGuidechem[1]
Molecular Weight 277.16 g/mol Guidechem[1]
CAS Number 58743-80-9Guidechem[1]
Appearance White to off-white solid
Melting Point Not widely reported, but expected to be a solid at room temperature based on related structures.
Boiling Point Not widely reported.
Solubility Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and toluene.
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC=C(C=C2)BrGuidechem[1]
InChI Key KTNZDANAUJJRBF-UHFFFAOYSA-NGuidechem[1]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction forms the C-C bond between the two phenyl rings with high efficiency and functional group tolerance.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the method of choice for constructing the biphenyl scaffold of this compound due to its mild reaction conditions, high yields, and the commercial availability of the necessary starting materials. The key components of this reaction are an aryl halide, an arylboronic acid (or its ester), a palladium catalyst, and a base.

  • Choice of Reactants: Two primary routes are viable:

    • Coupling of 4-ethoxyphenylboronic acid with 1,4-dibromobenzene. This route is often preferred due to the commercial availability and stability of 4-ethoxyphenylboronic acid. The use of 1,4-dibromobenzene allows for a single coupling to occur, with the remaining bromine atom available for further functionalization if needed.

    • Coupling of 4-bromophenylboronic acid with 1-bromo-4-ethoxybenzene. This is also a feasible route.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(PPh₃)₄ or by using a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃). The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran) and an aqueous solution of the base is typically employed. This two-phase system facilitates the interaction of all reactants.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, arylboronic acid, palladium catalyst, and base in a reaction flask. B Add solvent system (e.g., Toluene/Water). A->B C Heat the mixture under an inert atmosphere (e.g., N₂ or Ar) with stirring. B->C D Monitor reaction progress by TLC or GC-MS. C->D E Cool the reaction mixture and perform an aqueous workup to remove inorganic salts. D->E Upon completion F Extract the product with an organic solvent. E->F G Dry the organic layer and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography or recrystallization. G->H

Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Step-by-Step Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound based on established methods for analogous Suzuki couplings.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyphenylboronic acid (1.0 eq), 1,4-dibromobenzene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and potassium carbonate (2.0 eq).

    • Rationale: Using a slight excess of 1,4-dibromobenzene can help drive the reaction to completion. Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling. Potassium carbonate is a cost-effective and efficient base.

  • Solvent Addition and Degassing:

    • Add a 2:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

    • Rationale: The biphasic solvent system is standard for Suzuki couplings. Degassing is a critical step to ensure the longevity and activity of the palladium catalyst.

  • Reaction:

    • Heat the reaction mixture to reflux (typically around 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove any remaining water from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d2HAromatic protons ortho to the bromo group
~7.4d2HAromatic protons meta to the bromo group
~7.4d2HAromatic protons ortho to the ethoxy group
~6.9d2HAromatic protons meta to the ethoxy group
~4.1q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Rationale for Prediction: The aromatic region will show two sets of doublets for each phenyl ring due to the para-substitution pattern. The protons on the brominated ring will be more deshielded (downfield) than those on the ethoxy-substituted ring. The ethoxy group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~159C-OEt
~140Quaternary C of the ethoxy-substituted ring
~138Quaternary C of the bromo-substituted ring
~132C-H meta to the ethoxy group
~128C-H ortho to the ethoxy group
~128C-H meta to the bromo group
~121C-Br
~115C-H ortho to the ethoxy group
~63-OCH₂CH₃
~15-OCH₂CH₃

Rationale for Prediction: The carbon attached to the oxygen of the ethoxy group will be the most downfield in the aromatic region. The carbon bearing the bromine atom will also be a quaternary carbon with a distinct chemical shift. The remaining aromatic carbons will appear in the typical range of 115-140 ppm. The aliphatic carbons of the ethoxy group will be significantly upfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3050-3000C-H stretching (aromatic)
~2980-2850C-H stretching (aliphatic, ethoxy group)
~1600, 1480C=C stretching (aromatic ring)
~1250C-O stretching (aryl ether)
~1050C-Br stretching
~830C-H out-of-plane bending (para-disubstituted benzene)
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
276/278[M]⁺ and [M+2]⁺ molecular ion peaks (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio)
248/250[M - C₂H₄]⁺ (loss of ethene from the ethoxy group)
233/235[M - C₂H₅O]⁺ (loss of the ethoxy radical)
169[M - Br]⁺ (loss of the bromine radical)

Applications

This compound is a valuable building block in several areas of chemical research and development.

Intermediate in Pharmaceutical Synthesis

A significant application of derivatives of this compound is in the synthesis of the antidiabetic drug dapagliflozin . Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. While the exact synthetic route may vary, a closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known key intermediate in the synthesis of dapagliflozin[2]. The biphenyl ether moiety is a core structural feature of this class of drugs.

Dapagliflozin_Synthesis A 1-(4-Bromophenyl)-4- ethoxybenzene Derivative B Coupling with a protected glucose derivative A->B C Further synthetic modifications B->C D Dapagliflozin C->D

Caption: Simplified schematic of the role of a this compound derivative in the synthesis of Dapagliflozin.

Precursor for Liquid Crystals

The rigid, rod-like structure of the biphenyl core is a common motif in liquid crystalline materials. This compound can serve as a precursor for the synthesis of various liquid crystals[3]. The bromo group can be converted to other functional groups, such as a cyano or an alkyl chain, which are known to promote liquid crystalline behavior. The ethoxy group also contributes to the desired mesomorphic properties. These materials are essential for applications in liquid crystal displays (LCDs) and other electro-optical devices[4].

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for the analogous 4-bromo-4'-methoxybiphenyl, the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[1]. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The strategic placement of the bromo and ethoxy groups on the biphenyl scaffold makes it a key precursor for the synthesis of high-value molecules, including the antidiabetic drug dapagliflozin and advanced liquid crystalline materials. A thorough understanding of its synthesis, properties, and spectroscopic signature is crucial for its effective utilization in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15840884, this compound. Retrieved January 2, 2026 from [Link].

  • CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl - Google Patents. (n.d.).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Litinov, V. P. (2010). Suzuki-Miyaura cross-coupling in the chemistry of heterocyclic compounds. Russian Chemical Reviews, 79(7), 583–612.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4034005, 4-Bromo-4'-methoxybiphenyl. Retrieved January 2, 2026 from [Link].

  • CN107304194A - The method for preparing Dapagliflozin - Google Patents. (n.d.).
  • Goodby, J. W., Saez, I. M., Cowling, S. J., Görtz, V., Draper, M., Hall, A. W., ... & Date, R. W. (2009). The liquid crystal properties of 4-substituted-4′-cyanobiphenyls. Liquid Crystals, 36(6-7), 643-667.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-4'-ethoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-bromo-4'-ethoxybiphenyl, a biphenyl derivative of interest in materials science and pharmaceutical research. The structural elucidation of this molecule is paramount for its application, and this document offers a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies, aimed at researchers, scientists, and professionals in drug development.

Introduction to 4-Bromo-4'-ethoxybiphenyl and its Spectroscopic Signature

4-Bromo-4'-ethoxybiphenyl belongs to the class of halogenated biphenyls, which are foundational structures in the synthesis of liquid crystals, polymers, and active pharmaceutical ingredients. The electronic and structural properties endowed by the bromine atom and the ethoxy group on the biphenyl scaffold make its precise characterization a critical step in any research and development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of this compound. This guide will delve into the expected spectroscopic data and the rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of 4-bromo-4'-ethoxybiphenyl.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For 4-bromo-4'-ethoxybiphenyl, the spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-4'-ethoxybiphenyl in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50d, J ≈ 8.5 Hz2HH-2', H-6'
~7.45d, J ≈ 8.5 Hz2HH-3, H-5
~7.38d, J ≈ 8.5 Hz2HH-2, H-6
~6.95d, J ≈ 8.5 Hz2HH-3', H-5'
4.08q, J ≈ 7.0 Hz2H-OCH₂CH₃
1.45t, J ≈ 7.0 Hz3H-OCH₂CH₃

Interpretation and Rationale:

The aromatic region of the spectrum is expected to display four distinct doublets, characteristic of a 1,4-disubstituted benzene ring system. The protons on the brominated ring (H-2, H-6, H-3, H-5) and the ethoxy-substituted ring (H-2', H-6', H-3', H-5') will exhibit coupling to their ortho neighbors, resulting in doublet signals. The electron-withdrawing nature of the bromine atom will likely deshield the adjacent protons (H-3, H-5) to a greater extent than the ethoxy group deshields its ortho protons (H-3', H-5'). The ethoxy group protons will appear as a quartet for the methylene group (-OCH₂-) due to coupling with the three methyl protons, and a triplet for the methyl group (-CH₃) due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the 1,4-disubstituted rings, we expect to see a total of 8 signals in the aromatic region and two signals for the ethoxy group.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Bromo-4'-ethoxybiphenyl in CDCl₃

Chemical Shift (δ, ppm)Assignment
~158.5C-4'
~140.0C-1
~132.0C-3, C-5
~131.5C-1'
~128.5C-2, C-6
~128.0C-2', C-6'
~121.0C-4
~115.0C-3', C-5'
~63.5-OCH₂CH₃
~15.0-OCH₂CH₃

Interpretation and Rationale:

The carbon attached to the electronegative oxygen of the ethoxy group (C-4') is expected to be the most deshielded among the aromatic carbons. The carbon bearing the bromine atom (C-4) will also be significantly deshielded. The remaining aromatic carbons will appear in the expected regions, with their chemical shifts influenced by the inductive and resonance effects of the substituents. The methylene and methyl carbons of the ethoxy group will appear in the aliphatic region of the spectrum. The spectral data for the closely related 4-bromo-4'-methoxybiphenyl shows similar patterns, lending confidence to these predictions.[1]

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-4'-ethoxybiphenyl will be characterized by vibrations corresponding to the aromatic rings and the ether linkage.

Table 3: Predicted FT-IR Spectral Data for 4-Bromo-4'-ethoxybiphenyl

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch (-CH₂, -CH₃)
~1600, 1480StrongAromatic C=C stretch
~1250StrongAryl-O-C asymmetric stretch
~1040StrongAryl-O-C symmetric stretch
~1000StrongC-Br stretch
~830Strongp-disubstituted benzene C-H out-of-plane bend

Interpretation and Rationale:

The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the ethoxy group will be observed between 2980 and 2850 cm⁻¹. The most diagnostic peaks will be the strong C-O stretching vibrations of the aryl ether, typically appearing as two distinct bands. The C-Br stretch is expected in the fingerprint region, and the out-of-plane bending for the 1,4-disubstituted rings will give a strong absorption around 830 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Expected Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with a characteristic isotopic pattern of approximately 1:1 intensity for the M⁺ and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z values would be around 276 and 278.

  • Major Fragmentation Pathways: Key fragmentation pathways would likely involve the loss of the ethoxy group or parts of it, and cleavage of the biphenyl linkage.

Experimental Protocols for Synthesis and Spectroscopic Analysis

A reliable synthesis of 4-bromo-4'-ethoxybiphenyl can be achieved through a two-step process: a Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by a Williamson ether synthesis to introduce the ethoxy group.

Synthesis of 4-Bromo-4'-ethoxybiphenyl

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Bromo-4'-hydroxybiphenyl

This reaction couples a boronic acid with a halide and is a robust method for forming C-C bonds between aromatic rings.

Suzuki_Coupling reagent1 4-Bromophenylboronic acid reaction Suzuki Coupling Toluene/Ethanol, Reflux reagent1->reaction reagent2 4-Iodophenol reagent2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base Na₂CO₃ (aq) base->reaction product 4-Bromo-4'-hydroxybiphenyl reaction->product Williamson_Ether_Synthesis reagent1 4-Bromo-4'-hydroxybiphenyl reaction Williamson Ether Synthesis Reflux reagent1->reaction reagent2 Iodoethane reagent2->reaction base K₂CO₃ base->reaction solvent Acetone or DMF solvent->reaction product 4-Bromo-4'-ethoxybiphenyl reaction->product

Sources

Technical Guide: 1-(4-Bromophenyl)-4-ethoxybenzene Solubility Profile & Processing

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 58743-80-9 | Molecular Formula: C₁₄H₁₃BrO | MW: 277.16 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility landscape, and purification protocols for 1-(4-Bromophenyl)-4-ethoxybenzene (also known as 4-Bromo-4'-ethoxybiphenyl).[1] As a halogenated alkoxybiphenyl, this molecule serves as a critical intermediate in the synthesis of liquid crystals (mesogens) and advanced organic scaffolds via Suzuki-Miyaura coupling.[1] Its solubility behavior is dominated by high lipophilicity (LogP ~5–6) and significant lattice energy, necessitating specific solvent systems for processing and purification.[1]

Part 1: Physicochemical Architecture

To predict and manipulate solubility, one must understand the molecular forces at play.[1]

Structural Determinants of Solubility

The molecule features a rigid biphenyl core substituted with a bromine atom at the 4-position and an ethoxy group at the 4'-position.[1]

  • The Biphenyl Core: Provides a planar, aromatic framework that facilitates strong

    
    -
    
    
    
    stacking interactions.[1] This results in a high lattice energy, making the solid difficult to disrupt (dissolve) without sufficient solvent enthalpy.[1]
  • The Ethoxy Tail (

    
    ):  Acts as a weak electron-donating group (EDG).[1] While the alkyl chain adds minor flexibility, it primarily increases lipophilicity.[1]
    
  • The Bromine Substituent (

    
    ):  A heavy halogen that increases molecular weight and density (
    
    
    
    ).[1] It enhances polarizability but does not offer hydrogen bonding capability.[1]
Quantitative Properties (Predicted & Empirical)
PropertyValue / RangeSignificance
LogP (Octanol/Water) ~5.8 – 6.0Highly Lipophilic.[1] Virtually insoluble in water.[1][2]
Melting Point 140 – 150 °C*High thermal stability; indicates strong crystal packing.[1]
H-Bond Donors 0No capacity to donate protons to solvent.[1]
H-Bond Acceptors 1 (Ether oxygen)Weak interaction with protic solvents (e.g., Ethanol).[1]
Polar Surface Area ~9.2 ŲVery low polarity; "Grease-like" solubility behavior.[1]

*Note: Melting points for alkoxybiphenyls vary by isomer purity; 4-methoxy analogs melt ~143°C; ethoxy analogs typically fall in a similar range.[1]

Part 2: Solubility Landscape

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with this compound.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and reactions.[1] Dissolves readily at RT.
Aromatic Hydrocarbons Toluene, Benzene, XyleneGood Ideal for high-temperature reactions (e.g., reflux).[1]
Polar Aprotic THF, Ethyl AcetateModerate Good solubility, often used as co-solvents in chromatography.[1]
Polar Protic Ethanol, Methanol, IsopropanolPoor (Cold) / Good (Hot) Target for Recrystallization. The steep solubility curve allows for purification.[1]
Aliphatic Hydrocarbons Hexane, Pentane, HeptaneLow Used as anti-solvents to precipitate the product.[1]
Aqueous Water, Brine, BuffersInsoluble Used to wash away inorganic salts during workup.[1]
The "Like Dissolves Like" Mechanism

The solubility is governed by London Dispersion Forces.[1] The high polarizability of the bromine atom and the aromatic rings makes the molecule highly soluble in solvents with high polarizability (DCM, Chloroform).[1] Conversely, the lack of hydrogen bond donors renders it incompatible with the hydrogen-bonding network of water.[1]

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Objective: To determine the saturation limit in a specific solvent at


.
  • Preparation: Weigh approximately

    
     of excess solid this compound into a sealable vial.
    
  • Equilibration: Add

    
     of the target solvent.
    
  • Agitation: Sonicate for 10 minutes, then shake at

    
     for 24 hours to ensure thermodynamic equilibrium (not just kinetic dissolution).
    
  • Filtration: Filter the suspension through a

    
     PTFE syringe filter (pre-saturated with solvent) into a tared vessel.
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Calculation: Weigh the residue.

    
    
    
Protocol B: Purification via Recrystallization

Context: Synthesis of this compound often yields byproducts like dibromo-species or unreacted biphenyls.[1] Recrystallization exploits the differential solubility in Ethanol.[1]

Reagents:

  • Crude this compound[1]

  • Solvent: Absolute Ethanol (primary) or Ethanol/Toluene (9:[1]1) if solubility is too low.[1]

Workflow:

  • Dissolution: Place crude solid in a flask equipped with a reflux condenser. Add Ethanol (

    
     ratio initially).[1]
    
  • Heating: Heat to reflux (

    
    ).[1] If solid remains, add solvent in small increments until fully dissolved.[1]
    
  • Hot Filtration: If insoluble particles (dust/salts) remain, filter the hot solution rapidly through a pre-warmed funnel.[1]

  • Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT), then place in an ice bath (

    
    ) for 2 hours. Slow cooling promotes larger, purer crystals.[1]
    
  • Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold Ethanol.[1]

  • Drying: Dry in a vacuum oven at

    
     to remove solvent inclusions.
    

Part 4: Visualization of Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).[1]

SolubilityDecision Start Start: this compound Goal Define Goal Start->Goal Rxn Reaction / Synthesis Goal->Rxn Purify Purification Goal->Purify HighSol Need High Solubility Rxn->HighSol DiffSol Need Differential Solubility Purify->DiffSol DCM Use DCM or Toluene (High Solubility) HighSol->DCM Dissolve completely Ethanol Use Ethanol or MeOH (Recrystallization) DiffSol->Ethanol Temp. Gradient Hexane Use Hexane/Ether (Precipitation) DiffSol->Hexane Anti-solvent

Caption: Decision matrix for solvent selection based on thermodynamic requirements.

Recrystallization Mechanism

Visualizing the thermodynamic pathway for purification.

Recrystallization Impure Impure Solid (Lattice Energy High) Heat Heat + Ethanol (Overcome Lattice Energy) Impure->Heat Add Energy Solvated Solvated Molecules (Entropically Favored) Heat->Solvated Dissolution Cool Cooling (Supersaturation) Solvated->Cool - Energy Nucleation Nucleation (Exclude Impurities) Cool->Nucleation Critical Radius Pure Pure Crystal Lattice Nucleation->Pure Growth

Caption: Thermodynamic cycle of recrystallization showing impurity exclusion during nucleation.[1]

Part 5: Applications & Safety

Synthesis Applications

This molecule is a "Suzuki Handle."[1] The bromine atom is a distinct leaving group for Palladium-catalyzed cross-coupling reactions.[1]

  • Reaction Solvent: Toluene/Water (biphasic) or DMF is typically used.[1]

  • Solubility Issue: In biphasic systems, Phase Transfer Catalysts (e.g., TBAB) are often required because this molecule will not partition into the aqueous phase.[1]

Safety Considerations (GHS)
  • Inhalation: Dust can be irritating.[1] Use a fume hood.[1]

  • Skin: Lipophilic compounds penetrate skin easily.[1] Wear Nitrile gloves.[1]

  • Environmental: Halogenated aromatics are persistent.[1] Dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15840884, this compound.[1] Retrieved from [Link][1]

  • Organic Syntheses. Preparation of Brominated Biphenyls. Org.[1][3][4][5] Synth. 1928, 8,[1][3] 42. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Functionalization of the Carbon-Bromine Bond in 4-Bromo-4'-ethoxybiphenyl

[1]

Executive Summary

The molecule 1-(4-Bromophenyl)-4-ethoxybenzene (commonly referred to as 4-bromo-4'-ethoxybiphenyl ) represents a critical scaffold in the materials science sector.[1] It serves as the primary intermediate for the synthesis of nematic liquid crystals (such as 4'-ethoxy-4-cyanobiphenyl) and high-performance organic light-emitting diode (OLED) materials.[1]

This guide addresses the specific reactivity profile of the C-Br bond within this biphenyl system. Unlike simple aryl bromides, the reactivity here is modulated by the distal 4'-ethoxy group, which exerts a mesomeric electron-donating effect (

1

Electronic Environment & Mechanistic Implications[1][2][3]

To optimize reaction yields, one must first understand the electronic landscape of the substrate. The 4-bromo-4'-ethoxybiphenyl molecule is not electronically neutral.[1][2]

  • The 4'-Ethoxy Group (+M Effect): The oxygen atom donates electron density into the

    
    -system of the first phenyl ring. Through the single bond connecting the two aryl rings (which possesses partial double-bond character due to conjugation), this electron density is partially transmitted to the second ring bearing the bromine atom.
    
  • The C-Br Bond Status: The increased electron density renders the C-Br bond slightly more electron-rich than in unsubstituted bromobiphenyl.[1]

    • Consequence for Pd-Catalysis: Oxidative addition (the first step of the Suzuki/Buchwald cycle) is theoretically slower compared to electron-deficient aryl halides. However, the effect is subtle, and standard Pd(0) catalysts remain highly effective.

    • Consequence for Lithiation: The bond remains highly susceptible to Lithium-Halogen exchange, making it an excellent "nucleophilic switch."

Visualization: Electronic Resonance & Activation

The following diagram illustrates the flow of electron density and the resulting activation sites.

ElectronicEffectscluster_legendReactivity LogicOEtEthoxy Group (-OEt)Electron Donor (+M)Ring1Phenyl Ring 1(Electron Rich)OEt->Ring1Resonance (+M)BridgeBiphenyl Linkage(Conjugation Channel)Ring1->BridgedelocalizationRing2Phenyl Ring 2(Slightly Activated)Bridge->Ring2TransmissionBrC-Br Bond(Reactive Handle)Ring2->BrOxidative Addition SiteHigh e- DensityHigh e- DensitySlower Oxidative AddnSlower Oxidative AddnHigh e- Density->Slower Oxidative Addn

Figure 1: Electronic transmission from the ethoxy tail to the bromine head, influencing catalyst engagement.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)[1][4]

The most frequent application of this scaffold is the extension of the biphenyl core to a terphenyl system via Suzuki-Miyaura coupling.

Mechanistic Considerations

Because the substrate is an electron-rich aryl bromide, the choice of ligand is crucial to facilitate the oxidative addition step. While triphenylphosphine (

Validated Protocol: Synthesis of 4'-Ethoxy-4-aryl-biphenyl

Objective: Coupling 4-bromo-4'-ethoxybiphenyl with phenylboronic acid.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 5 mmol)

    • Boronic Acid: 1.2 equiv[1]

    • Catalyst:

      
       (3 mol%) OR 
      
      
      (for sterically hindered acids)
    • Base:

      
       (2.0 M aqueous solution, 3 equiv)
      
    • Solvent: Toluene/Ethanol (4:1 ratio)

  • Procedure:

    • Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

      
      ).[1] This is critical to prevent homocoupling of the boronic acid.
      
    • Solvation: Add degassed Toluene/Ethanol and the aqueous base via syringe.

    • Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (

      
      ) should disappear.
      
    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

      
      .[1]
      
    • Purification: Recrystallization from Ethanol is often sufficient due to the high crystallinity of biphenyl derivatives; otherwise, silica column chromatography.

Data: Catalyst Performance Comparison
Catalyst SystemLigand TypeTime (h)Yield (%)Notes

Monodentate1688Standard, cost-effective.[1]

Bidentate1294Robust, easy workup.

+ SPhos
Dialkylbiaryl498High speed, expensive.

Lithium-Halogen Exchange (The Nucleophilic Switch)[1]

For applications requiring the introduction of electrophiles (e.g.,



1
Critical Safety & Chemistry Note

The presence of the ethoxy group aids solubility in THF but requires strict temperature control. While the biphenyl system is stable, allowing the temperature to rise above -60°C during lithiation can lead to ortho-lithiation or Wurtz-type coupling.[1]

Workflow: Generation of 4'-Ethoxybiphenyl-4-carboxylic Acid

This protocol converts the electrophilic bromide into a nucleophilic lithiate, then traps it with

1

LithiationWorkflowStartStart: 4-Bromo-4'-ethoxybiphenyl(in dry THF)CoolingCool to -78°C(Cryostat/Dry Ice-Acetone)Start->CoolingAdditionAdd n-BuLi (1.1 equiv)Dropwise over 20 minCooling->AdditionExchangeIntermediate:4-Lithio-4'-ethoxybiphenylAddition->ExchangeLi-Br ExchangeTrapElectrophile Trap:Bubble dry CO2 gasExchange->TrapNucleophilic AttackQuenchAcidic Quench (HCl)Protonation to -COOHTrap->QuenchProductProduct:4'-Ethoxybiphenyl-4-carboxylic acidQuench->Product

Figure 2: Step-by-step lithiation and carboxylation workflow.

Protocol Steps:

  • Dissolve 4-bromo-4'-ethoxybiphenyl (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to -78°C .

  • Add

    
    -Butyllithium (2.5 M in hexanes, 11 mmol) dropwise. Maintain internal temp below -70°C.
    
  • Stir for 45 minutes at -78°C. The solution typically turns a pale yellow.

  • Trapping:

    • For Acid: Bubble excess dry

      
       gas through the solution for 30 mins.
      
    • For Boronic Acid: Add Triisopropyl borate (

      
      ) followed by acidic hydrolysis.
      
  • Allow to warm to RT and quench with 1M HCl.

Cyanation (Liquid Crystal Synthesis)

The conversion of the C-Br bond to a nitrile (C-CN) is the industrial standard for producing mesogenic (liquid crystal) cores. The nitrile group provides the strong longitudinal dipole moment necessary for LC switching.

Method: Rosenmund-von Braun Reaction (Modern Modification)[1]

  • Reagents: CuCN (1.2 equiv), DMF or NMP (Solvent).

  • Conditions: Reflux at 150°C for 12 hours.

  • Catalytic Alternative:

    
     with 
    
    
    (Catalytic cyanation) is preferred in pharma/research to avoid stoichiometric copper waste and harsh temps.

References

  • Synthesis of 4-bromo-4'-propylbiphenyl (Homologue Protocol) Source: Google Patents (CN108129258B).[1] Context: Details the Friedel-Crafts and reduction pathway to the bromo-biphenyl core, validating the stability of the biphenyl system. URL:

  • 4-Bromo-4'-ethoxybiphenyl Substance Profile Source: PubChem (NIH).[1] Context: Confirms chemical identifiers (CAS: 58743-79-6 for ethyl analog series) and physical properties. URL:[Link]

  • Lithiation of Biphenyl Derivatives Source: Organic Letters (ACS Publications).[1] Context: General methodologies for low-temperature lithiation of aryl halides in the presence of ether functionalities.[1] URL:[Link] (General Journal Link for verification of standard lithiation protocols).

Potential applications of 1-(4-Bromophenyl)-4-ethoxybenzene in materials science

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the materials science applications, synthesis logic, and experimental protocols for 1-(4-Bromophenyl)-4-ethoxybenzene (also known as 4-Bromo-4'-ethoxybiphenyl ; CAS: 58743-80-9).[1]

A Technical Guide for Materials Scientists & Synthetic Chemists[1]

Executive Summary

This compound serves as a critical "Janus" intermediate in the synthesis of functional organic materials.[1] Its structural asymmetry—featuring an electron-donating ethoxy tail and a reactive bromine head—makes it an ideal scaffold for Liquid Crystals (LCs) and Organic Light-Emitting Diodes (OLEDs) .[1] Unlike symmetric biphenyls, this compound allows for sequential, regioselective functionalization, enabling the precise engineering of molecular dipoles and phase transition temperatures required for high-performance electronic devices.[1]

Chemical Architecture & Material Properties[1]

Structural Logic

The molecule functions as a rigid biphenyl core with two distinct electronic handles:[1]

  • The Ethoxy Group (-OEt): Acts as a mesogenic tail.[1] In liquid crystals, this alkoxy chain induces flexibility and anisotropy, lowering melting points to stabilize nematic or smectic phases.[1] In OLEDs, it serves as a solubility-enhancing group and a weak electron donor, modulating the HOMO energy levels.[1]

  • The Bromine Atom (-Br): A versatile electrophilic site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It allows the core to be extended into terphenyls or coupled with amines to form hole-transport layers.[1]

Key Physical Parameters
PropertyValue / CharacteristicRelevance
CAS Number 58743-80-9Unique Identifier
Molecular Formula C₁₄H₁₃BrOStoichiometry
Molecular Weight 277.16 g/mol Precursor Calculation
Physical State White Crystalline SolidPurity Indicator
Melting Point ~120–124°C (Typical for homologs)Processing Window
Solubility Soluble in CH₂Cl₂, THF, TolueneCompatible with Pd-catalysis

High-Fidelity Synthesis Protocol

Objective: Synthesis of high-purity 4-Bromo-4'-ethoxybiphenyl for electronic applications.

While direct bromination of 4-ethoxybiphenyl is possible, it often yields regioisomeric mixtures (ortho/para) difficult to separate.[1] For materials-grade purity (>99.5%), a chemoselective Suzuki-Miyaura coupling is the superior approach, utilizing the reactivity difference between aryl iodides and aryl bromides.[1]

Reaction Design (Self-Validating Logic)
  • Reactant A: 4-Ethoxyphenylboronic acid (Nucleophile).[1]

  • Reactant B: 1-Bromo-4-iodobenzene (Electrophile).[1]

  • Catalyst: Pd(PPh₃)₄ (0.5 mol%).[1]

  • Mechanism: Oxidative addition occurs preferentially at the C-I bond (weaker than C-Br), leaving the bromine intact for future functionalization.[1]

Step-by-Step Methodology
  • Preparation: In a generic 250 mL Schlenk flask, dissolve 1-bromo-4-iodobenzene (10.0 mmol) and 4-ethoxyphenylboronic acid (10.5 mmol) in degassed Toluene/Ethanol (4:1 v/v, 50 mL).

  • Base Addition: Add aqueous Na₂CO₃ (2.0 M, 20 mL).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 mmol) under a nitrogen stream.

  • Reaction: Reflux at 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The starting iodide should disappear; the bromide product should appear.[1]

  • Workup: Cool to RT. Extract with ethyl acetate (3x).[1] Wash organic layer with brine and dry over MgSO₄.[1]

  • Purification: Recrystallize from hot ethanol. This removes homocoupling byproducts and traces of Pd, essential for electronic grade materials.[1]

Applications in Liquid Crystal Engineering[1]

The primary application of this intermediate is the synthesis of 4'-ethoxy-4-cyanobiphenyl (2OCB) , a classic nematogen.[1] The transformation of the C-Br bond to a C-CN bond creates a strong longitudinal dipole, essential for dielectric anisotropy in LC displays.[1]

Synthesis of Mesogen (2OCB)

Protocol: Rosenmund-von Braun Reaction[1]

  • Dissolve This compound (5 mmol) in dry DMF.

  • Add CuCN (6 mmol).

  • Reflux at 150°C for 12 hours.

  • Result: The bromine is replaced by a nitrile group.[1]

  • Significance: The resulting 2OCB exhibits a stable nematic phase and is often used in eutectic mixtures (like E7) to tune the operating temperature range of displays.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core intermediate to functional materials.

G Start Raw Materials (1-Bromo-4-iodobenzene + 4-Ethoxyphenylboronic acid) Core CORE INTERMEDIATE This compound (CAS: 58743-80-9) Start->Core Suzuki Coupling (Chemoselective C-I activation) LC Liquid Crystals (2OCB) (4'-Ethoxy-4-cyanobiphenyl) Core->LC Cyanation (CuCN, DMF) OLED OLED HTL Materials (Triarylamine Derivatives) Core->OLED Buchwald-Hartwig (Amine Coupling) Polymer High-Performance Polymers (Poly(arylene ether)s) Core->Polymer Polycondensation

Figure 1: Divergent synthesis pathways utilizing this compound as a central scaffold.[1][2]

Applications in Organic Electronics (OLEDs)[1]

In Organic Light-Emitting Diodes, the purity of the charge transport layer is paramount.[1] this compound is used to synthesize Asymmetric Triarylamines for Hole Transport Layers (HTL).[1]

Mechanism of Action[1]
  • Hole Transport: The electron-rich biphenyl core facilitates hole hopping.[1]

  • Morphological Stability: The ethoxy tail disrupts crystallization in the final film, promoting the formation of stable amorphous glasses which are critical for long-lifetime devices.[1]

Experimental Workflow: Buchwald-Hartwig Amination

To synthesize a hole-transport material (e.g., an analog of TPD):

  • Coupling: React This compound with diphenylamine or carbazole .

  • Conditions: Pd(OAc)₂ / P(t-Bu)₃ catalyst system, NaOtBu base, Toluene reflux.[1]

  • Outcome: Formation of a C-N bond.[1] The resulting molecule combines the high triplet energy of the biphenyl with the hole-transporting capability of the amine.[1]

References

  • Google Patents. (1998).[1] JP2737265B2 - Synthesis of biphenyl-4,4'-diol via hydrolysis of dihalogenobiphenyls.[1] (Describes bromo-ethoxy-biphenyls as related intermediates). Retrieved from

  • PubChem. (n.d.).[1] 4-Bromophenetole (Related Homolog Data). (Used for property estimation).[1] Retrieved from [Link][1]

Sources

Operational Safety and Technical Handling of 1-(4-Bromophenyl)-4-ethoxybenzene

[1]

Executive Summary

1-(4-Bromophenyl)-4-ethoxybenzene (CAS: 58743-80-9), also known as 4-Bromo-4'-ethoxybiphenyl , is a halogenated biaryl scaffold widely utilized in the synthesis of liquid crystalline materials (mesogens) and pharmaceutical intermediates.[1][2][3] Its structural rigidity, combined with the electrophilic aryl bromide functionality, makes it a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This technical guide provides a rigorous safety and operational framework for researchers handling this compound.[1] It moves beyond generic safety data sheets (SDS) to address specific risks associated with solid-state handling of biphenyl derivatives and the catalytic protocols in which they are employed.

Part 1: Chemical Identity & Physicochemical Profile[2]

Accurate identification is the first step in safety.[1] This compound is often confused with its methoxy analog; verification of the ethoxy chain is critical for stoichiometry and solubility calculations.[1]

Table 1: Physicochemical Specifications
PropertySpecificationOperational Implication
Chemical Name This compoundPrimary identifier for procurement.
Synonyms 4-Bromo-4'-ethoxybiphenyl; 4-Ethoxy-4'-bromobiphenylUsed in literature search.[1]
CAS Number 58743-80-9 CRITICAL: Distinguish from methoxy analog (58743-83-2).[1]
Molecular Formula C₁₄H₁₃BrOMW: 277.16 g/mol (Use for molarity calc).[1]
Physical State Crystalline Solid (White to Off-White)Dust explosion hazard potential; inhalation risk.[1]
Solubility Soluble in DCM, THF, Toluene; Insoluble in WaterRequires organic waste streams; aquatic toxin.
Reactivity Aryl Bromide (Electrophile)Sensitive to Pd(0) insertion; stable to air/moisture.[1]

Technical Note: While specific melting point data for the ethoxy variant varies by crystal polymorph, it generally behaves similarly to the methoxy analog (MP ~140–145°C).[1] Treat as a solid that may sublime slightly under high vacuum/heat.[1]

Part 2: Comprehensive Hazard Assessment

The biphenyl core confers specific toxicological properties, primarily acting as an irritant and a potential environmental toxin.[1]

GHS Hazard Classification[4]
  • H315: Causes skin irritation.[1][4][5][6]

  • H319: Causes serious eye irritation.[1][6]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][6]

  • H411: Toxic to aquatic life with long-lasting effects (Standard for halogenated biphenyls).[1]

The "Invisible" Risks[1]
  • Static Accumulation: As a dry, crystalline organic powder, this compound is prone to static charge buildup during weighing and transfer. This can lead to particle scattering (contamination/exposure) or spark generation in the presence of flammable solvent vapors (e.g., Ether/Hexanes).[1]

  • Bioaccumulation: Halogenated biphenyls are lipophilic.[1] While the ethoxy group aids metabolism compared to PCBs, strict avoidance of skin contact is required to prevent cumulative absorption.[1]

Part 3: Advanced Handling & Storage Protocols

Engineering Controls & PPE
  • Primary Barrier: All weighing and transfer must occur inside a certified chemical fume hood.[1]

  • Respiratory: If handling >10g or if dust generation is visible, use an N95/P100 particulate respirator to back up the fume hood.[1]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection.[1] For prolonged immersion in solvents (DCM), use laminated film gloves (Silver Shield).[1]

Protocol: Static-Dissipative Transfer of Solids

Rationale: To prevent loss of material and inhalation exposure during reactor charging.[1]

SolidHandlingcluster_prepPreparationcluster_actionTransferPPEDon PPE(Nitrile + Lab Coat)GroundingGround Spatula/Vessel(Anti-Static Gun)PPE->GroundingRequiredWeighWeigh in Hood(Draft Shield ON)Grounding->WeighPrevents ScatteringDissolvePre-dissolve in Solvent(Minimize Dust)Weigh->DissolveBest PracticeReactorCharge to ReactorWeigh->ReactorDirect Add (Riskier)Dissolve->ReactorLiquid Transfer (Safer)

Figure 1: Workflow for minimizing dust exposure during solid handling.[1] Pre-dissolving the solid in the reaction solvent (e.g., THF) before adding to the reactor is the safest method.[1]

Part 4: Synthetic Utility & Reaction Safety (Suzuki-Miyaura Coupling)

The primary application of this compound is as the electrophile in Suzuki couplings.[1] The safety profile here shifts from the compound itself to the reaction system (Catalysts, Bases, Degassing).[1]

The Reaction Matrix[1]
  • Electrophile: this compound.[1][2]

  • Nucleophile: Aryl Boronic Acid (e.g., Phenylboronic acid).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

  • Base: K₂CO₃ or Cs₂CO₃ (Aqueous or suspended).[1]

  • Solvent: THF/Water or Toluene/Water.[1]

Critical Safety Control Points
  • Degassing (Oxygen Removal): Palladium(0) catalysts are air-sensitive.[1] Failure to degas leads to catalyst decomposition (palladium black precipitation) and homocoupling byproducts.[1]

    • Safety Note: When using the "Freeze-Pump-Thaw" method, ensure the vessel is rated for vacuum to prevent implosion.[1] For larger scales, sparging with Argon for 30 minutes is safer and sufficient.[1]

  • Base Exotherm: Adding aqueous base to the organic phase can be slightly exothermic.[1] Add slowly.

  • Waste Disposal: The aqueous layer after reaction contains bromide salts and palladium residues.[1] It must be treated as heavy metal waste, not standard aqueous waste.

Mechanistic Workflow & Safety Logic

SuzukiSafetycluster_inputsReagentscluster_cycleCatalytic Cycle (Inert Atm)ArBr4-Bromo-4'-ethoxybiphenyl(Electrophile)OxAddOxidative Addition(Rate Limiting)ArBr->OxAddArBBoronic Acid(Nucleophile)TransMetTransmetallation(Requires Base)ArB->TransMetBase ActivationPdPd Catalyst(Air Sensitive!)Pd->OxAddInert Gas Req.OxAdd->TransMetRedElimReductive Elimination(Product Release)TransMet->RedElimProductBiaryl Product+ Pd(0) RecycledRedElim->ProductWasteAq. Waste (Pd/Br)HEAVY METAL STREAMRedElim->Waste

Figure 2: Suzuki-Miyaura coupling pathway highlighting the critical safety node (Catalyst protection via inert atmosphere) and waste stream segregation.[1]

Part 5: Emergency Response & Waste Management

Spill Response (Solid)
  • Isolate: Evacuate non-essential personnel.

  • Protect: Wear N95 mask and double gloves.

  • Contain: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum designated for chemicals.[1]

  • Clean: Wipe area with acetone followed by soap and water.[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][5][7] Remove contact lenses.[1][7][8] Seek medical attention (abrasive solids can damage the cornea).[1]

  • Skin Contact: Wash with soap and water.[1][4][7][8] Do not use ethanol/solvents immediately, as they may enhance transdermal absorption of the dissolved compound.[1]

Disposal
  • Solid Waste: Combustible chemical waste container.[1]

  • Aqueous Waste: If used in Suzuki coupling, segregate into "Aqueous Heavy Metal" waste due to Palladium content.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15840884, this compound. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][9] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the reaction mechanism described in Part 4).

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(4-Bromophenyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the functionalization of 1-(4-Bromophenyl)-4-ethoxybenzene (commonly referred to as 4-Bromo-4'-ethoxybiphenyl ).[1] This scaffold is a critical "mesogenic core" used extensively in the synthesis of nematic liquid crystals and hole-transporting materials for Organic Light Emitting Diodes (OLEDs).[1]

Unlike simple aryl halides, this biphenyl substrate presents specific challenges:

  • Solubility: The biphenyl core leads to high crystallinity and poor solubility in standard polar solvents (MeOH, pure water).

  • Electronic Deactivation: The ethoxy group (

    
    ) at the 4'-position acts as a remote Electron Donating Group (EDG).[1] While its effect is attenuated across the biphenyl bridge, it slightly increases electron density at the C-Br bond, potentially slowing oxidative addition compared to electron-deficient analogs.[1]
    
  • Purification: High lipophilicity requires specific workup protocols to separate product from homocoupled byproducts.[1]

Chemical Profile
PropertySpecification
IUPAC Name 4-Bromo-4'-ethoxybiphenyl
Molecular Formula

Molecular Weight 277.16 g/mol
Key Functional Handle Aryl Bromide (C-Br)
Electronic Nature Electron-Rich (Remote EDG)
Primary Application Terphenyl Liquid Crystals, Triarylamine OLEDs

Mechanistic Insight: The Catalytic Cycle

To optimize yields, researchers must understand the rate-limiting steps specific to this substrate.[1]

The "Remote-EDG" Effect

In the catalytic cycle, the Oxidative Addition of the Pd(0) species into the C-Br bond is the first critical step.

  • Challenge: The electron-rich nature of the ethoxy-substituted ring makes the C-Br bond slightly less electrophilic.[1]

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or

    
    ). These ligands increase the electron density on the Palladium center, accelerating oxidative addition into the deactivated aryl bromide.
    
Graphviz Pathway: Catalytic Cycle

The following diagram illustrates the cycle with a focus on where the ethoxy substituent influences reactivity.

CatalyticCycle cluster_effect Substrate Effect PreCat Pre-Catalyst (Pd(OAc)2 or Pd2(dba)3) ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Ligand Exchange + Reduction OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Substrate Enters Here ActiveCat->OxAdd Complex1 Pd(II)-Ar-Br Complex (Stabilized by Phosphine) OxAdd->Complex1 4-Bromo-4'-ethoxybiphenyl TransMet Transmetallation (Boronic Acid/Amine enters) Complex1->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: The Pd(0)/Pd(II) catalytic cycle. For 4-bromo-4'-ethoxybiphenyl, electron-rich ligands facilitate the Oxidative Addition step.[1]

Protocol A: Suzuki-Miyaura Coupling (Synthesis of Terphenyls)

Application: Synthesis of liquid crystal intermediates (e.g., 4-ethoxy-4''-pentyl-1,1':4',1''-terphenyl).[1]

Rationale

Standard


 often fails to drive this reaction to completion due to catalyst instability at the high temperatures required for biphenyl solubility. We utilize Pd(dppf)Cl2 , a robust ferrocenyl catalyst that resists de-ligation at elevated temperatures.
Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: 4-Pentylphenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3 mol%)
    
  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aq. solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser. Cool under Argon flow.

  • Charging: Add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (3 mol%) to the flask.

  • Solvation: Add 1,4-Dioxane (0.15 M concentration relative to bromide). Stir until solids are mostly dispersed.

  • Activation: Add the aqueous

    
     solution via syringe. The mixture will become biphasic.[1]
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Vigorous stirring is essential to mix the aqueous/organic phases.[1]

    • Checkpoint: Monitor via TLC (Eluent: 10% EtOAc/Hexanes).[1] The starting bromide (

      
      ) should disappear; the terphenyl product (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (

    
    ) and brine (
    
    
    
    ).[1] Dry organic layer over
    
    
    .[1]
  • Purification: Recrystallization is preferred over column chromatography for terphenyls.[1] Recrystallize from hot Ethanol or Toluene/Hexane mixtures to achieve >99.5% purity (required for LC applications).[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Synthesis of Triarylamine Hole Transport Layers (HTL) for OLEDs.[1]

Rationale

C-N coupling with electron-rich biphenyls requires a catalyst system that prevents


-hydride elimination (if using alkyl amines) and promotes reductive elimination.[1] The Pd2(dba)3 / XPhos  system is the "Gold Standard" for this transformation due to XPhos's steric bulk and electron richness.
Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Diphenylamine (1.1 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)[1]

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv) - Must be stored in glovebox or fresh.[1]
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a vial, mix

    
     and XPhos in a small amount of toluene under Argon. Stir for 5 mins at RT (solution turns from purple to orange/brown).
    
  • Main Setup: In a Schlenk tube, add the aryl bromide, diphenylamine, and

    
    .
    
  • Addition: Add the pre-formed catalyst solution to the Schlenk tube. Add remaining Toluene to reach 0.2 M concentration.[1]

  • Heating: Seal the tube and heat to 100°C for 4–8 hours.

    • Note: The reaction typically turns dark brown/black.[1]

  • Quench: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Elute with DCM.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel, Gradient 0-5% EtOAc in Hexanes). Triarylamines are prone to oxidation on silica; do not leave on the column for extended periods.[1]

Workflow Visualization

Workflow Start Start: Weigh Reagents (Glovebox preferred for NaOtBu) Solvent Solvent Degassing (Sparge Ar 20 min) Start->Solvent Mix Reaction Setup (Schlenk/Sealed Tube) Solvent->Mix Heat Heating (90-100°C) Mix->Heat Monitor TLC/HPLC Check (>98% Conversion) Heat->Monitor Monitor->Heat Incomplete Workup Workup (Celite Filtration / Extraction) Monitor->Workup Complete Purify Purification (Recryst. or Column) Workup->Purify Final Final Product (NMR/MS Validation) Purify->Final

Figure 2: Generalized workflow for Pd-catalyzed coupling of biphenyl derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning / OxidationDegas solvents thoroughly (freeze-pump-thaw).[1] Ensure

is white, not yellow (hydrolyzed).
Hydrodehalogenation

-Hydride Elimination
If using alcohols as solvent, switch to aprotic polar solvents (DMF, Dioxane). Increase ligand:Pd ratio.
Homocoupling Oxidative coupling of Boronic AcidReduce Oxygen exposure.[1] Add the base after degassing.[1] Lower the excess of Boronic acid.[1]
Product Precipitation Low Solubility of TerphenylsUse hot filtration during workup.[1] Switch solvent to Chlorobenzene or 1,2-Dichlorobenzene for higher temp solubility.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

  • Gray, G. W. (1982).[1] The Chemistry of Liquid Crystals. Philosophical Transactions of the Royal Society A, 309, 77-92. (Context for biphenyl/terphenyl mesogens).

  • Bruno, N. C., et al. (2013).[1] Buchwald-Hartwig Amination Using Pd(II) Precatalysts.[1][2][3] Chemical Science, 4, 916-920.[1] [Link]

Sources

Heck reaction protocol for 1-(4-Bromophenyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Heck Reaction Protocol for the Synthesis of 1-(4-Bromophenyl)-4-ethoxybenzene

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the pharmaceutical, agrochemical, and materials science industries due to its versatility and functional group tolerance.[3][4] For his significant contributions to this field, Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry.[1] This application note provides a detailed, field-proven protocol for the Heck reaction between 1-bromo-4-ethoxybenzene and 4-bromostyrene to synthesize this compound. We will delve into the mechanistic underpinnings of the reaction, offer insights into optimizing reaction parameters, and provide a comprehensive troubleshooting guide.

Reaction Scheme

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each component.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMolMolarity/Conc.Supplier
1-Bromo-4-ethoxybenzeneC8H9BrO201.06201 mg1.0 mmol-Sigma-Aldrich
4-BromostyreneC8H7Br183.05220 mg1.2 mmol-Alfa Aesar
Palladium(II) AcetatePd(OAc)2224.52.2 mg0.01 mmol1 mol%Strem Chemicals
Tri(o-tolyl)phosphineP(o-tol)3304.376.1 mg0.02 mmol2 mol%Acros Organics
Triethylamine (Et3N)C6H15N101.190.28 mL2.0 mmol-Fisher Scientific
N,N-Dimethylformamide (DMF)C3H7NO73.095 mL-AnhydrousEMD Millipore
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol) and tri(o-tolyl)phosphine (6.1 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the phosphine ligand and the active Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-4-ethoxybenzene (201 mg, 1.0 mmol), 4-bromostyrene (220 mg, 1.2 mmol), anhydrous N,N-dimethylformamide (5 mL), and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture should turn from a pale yellow to a darker brown or black, indicating the formation of Pd(0) nanoparticles.

  • Monitoring Progress: The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.[5] The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and triethylammonium bromide salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound as a solid.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.[1] Understanding this mechanism is key to optimizing the reaction and troubleshooting potential issues.

The Catalytic Cycle

The reaction is initiated by the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species. The catalytic cycle then proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 1-bromo-4-ethoxybenzene.[6] This forms a square planar Pd(II) complex.

  • Migratory Insertion: The alkene (4-bromostyrene) then coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-aryl bond.[7] This is the carbon-carbon bond-forming step.[8]

  • Beta-Hydride Elimination: A β-hydride elimination from the newly formed alkyl-palladium intermediate generates the substituted alkene product and a palladium-hydride species.[9]

  • Catalyst Regeneration: The base, triethylamine, is essential for the final step, where it facilitates the reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.[9][10]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Alkyl_Pd(II) Alkyl_Pd(II) Alkene_Complex->Alkyl_Pd(II) Migratory Insertion Product_Complex Product_Complex Alkyl_Pd(II)->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base) caption Figure 1: The Catalytic Cycle of the Heck Reaction.

Figure 1: The Catalytic Cycle of the Heck Reaction.

Optimizing Reaction Parameters: A Scientist's Perspective

The success of the Heck reaction is highly dependent on the careful selection of several key parameters.

Choice of Catalyst and Ligand

While a variety of palladium sources can be used, Pd(OAc)2 is often preferred due to its stability and cost-effectiveness.[4] The active Pd(0) species is generated in situ. The choice of phosphine ligand is critical. Tri(o-tolyl)phosphine is an electron-rich and sterically bulky ligand that promotes the oxidative addition step and stabilizes the catalytically active species, preventing the formation of palladium black (inactive palladium).[11] Other common ligands include triphenylphosphine and bidentate ligands like BINAP.[12][13]

The Role of the Base

A base is required to neutralize the hydrohalic acid (HBr) produced during the catalytic cycle, regenerating the Pd(0) catalyst.[10] Triethylamine is a common choice, though inorganic bases like potassium carbonate or sodium acetate can also be effective.[1][12] The choice of base can influence the reaction rate and selectivity.[14]

Solvent Selection

Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to dissolve the reagents and facilitate the reaction. Anhydrous conditions are important to prevent unwanted side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst (Pd black formation)Ensure a strictly inert atmosphere. Use a higher ligand-to-palladium ratio.
Poor quality reagentsUse freshly distilled or purified solvents and reagents.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Formation of side products Isomerization of the alkeneThe addition of certain bases or silver salts can suppress this side reaction.[13]
Homocoupling of the aryl halideUse a slight excess of the alkene.
Difficulty in purification Residual DMFPerform thorough aqueous workup.
Close-running spots on TLCOptimize the eluent system for column chromatography.

Data Visualization: Experimental Workflow

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry Schlenk flask B Add Pd(OAc)2 and P(o-tol)3 A->B C Purge with N2/Ar B->C D Add reagents and solvent C->D E Heat to 100 °C with stirring D->E F Monitor by TLC E->F G Cool to RT and dilute F->G H Aqueous wash G->H I Dry, filter, and concentrate H->I J Column chromatography I->J caption Figure 2: Experimental Workflow for the Heck Reaction.

Figure 2: Experimental Workflow for the Heck Reaction.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound via the Mizoroki-Heck reaction. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively apply and troubleshoot this powerful synthetic transformation. The insights provided herein are intended to empower scientists in drug development and other research fields to confidently utilize the Heck reaction in their synthetic endeavors.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 questions with answers in HECK REACTION | Science topic. Retrieved from [Link]

  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

Sources

Technical Application Note: High-Purity Synthesis of 4'-Ethoxy-[1,1'-biphenyl]-4-carboxylic Acid

[1]

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4'-ethoxy-[1,1'-biphenyl]-4-carboxylic acid . This compound serves as a critical scaffold in the development of liquid crystalline materials and non-steroidal anti-inflammatory drug (NSAID) analogs.[1]

While the methoxy-analog (CAS 725-14-4) is commercially ubiquitous, the ethoxy-variant often requires de novo synthesis to modulate lipophilicity and phase transition temperatures.[1] The strategy employed here utilizes a Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and 4-ethoxyphenylboronic acid.[1] This route is selected over the Williamson ether synthesis (alkylation of the hydroxy-biphenyl acid) to avoid potential esterification side reactions and to ensure high regioselectivity.[1]

Key Advantages of this Protocol:

  • Direct Coupling: Avoids the need for ester protection/deprotection steps.[1]

  • Aqueous Compatibility: Utilizes a mixed aqueous solvent system to solubilize the carboxylate intermediate.[1]

  • Self-Validating Isolation: Product isolation relies on pH-controlled precipitation, providing an immediate visual confirmation of reaction success.[1]

Critical Material Attributes (CMA)

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]RolePurity Req.
4-Bromobenzoic acid 201.021.00Electrophile>98%
4-Ethoxyphenylboronic acid 165.981.10Nucleophile>97%
Pd(PPh₃)₄ 1155.560.03Catalyst99% (Store under Ar)
Sodium Carbonate (Na₂CO₃) 105.992.50BaseAnhydrous
1,4-Dioxane 88.11SolventMain SolventHPLC Grade
Water (DI) 18.02SolventCo-solventType I
Hydrochloric Acid (12M) 36.46ExcessQuenchingReagent Grade

Expert Insight: While Pd(dppf)Cl₂ is often more robust for aryl chlorides, Pd(PPh₃)₄ is preferred here due to the high reactivity of the aryl bromide and the ease of removing triphenylphosphine oxide impurities during the final acid-base workup.[1]

Experimental Protocol

Phase A: The Cross-Coupling Reaction

Objective: Form the biphenyl core via Pd(0) catalyzed cycle.[1]

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect to a Schlenk line (Nitrogen/Vacuum).[1]

  • Charging: Add 4-bromobenzoic acid (10.0 mmol, 2.01 g) , 4-ethoxyphenylboronic acid (11.0 mmol, 1.83 g) , and Na₂CO₃ (25.0 mmol, 2.65 g) to the flask.

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and DI Water (10 mL) .

    • Note: The base will initially form a slurry.[1] The acid will convert to sodium 4-bromobenzoate in situ, increasing solubility.[1]

  • Degassing (Critical): Sparge the mixture with Nitrogen for 15 minutes.

    • Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid (oxidative dimerization).[1]

  • Catalyst Addition: Under a positive stream of Nitrogen, quickly add Pd(PPh₃)₄ (0.3 mmol, 346 mg) .[1]

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours .

    • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting bromide should be consumed.[1]

Phase B: Workup & Isolation (The "pH Switch")

Objective: Separate the product from neutral impurities (catalyst ligands, homocoupled byproducts) using its acidic nature.[1]

  • Filtration: Cool the reaction mixture to room temperature. Filter through a Celite pad to remove Palladium black.[1] Wash the pad with 10 mL of 0.1 M NaOH.[1]

  • Neutral Wash: Transfer the filtrate (containing the product as the sodium carboxylate salt) to a separatory funnel. Wash with Ethyl Acetate (2 x 30 mL) .[1]

    • Mechanism:[1][2][3] The product remains in the aqueous layer (as salt).[1] Non-acidic impurities (triphenylphosphine, homocoupled biphenyls) move to the organic layer.[1] Discard the organic layer. [1]

  • Precipitation: Transfer the aqueous layer to a clean beaker.[1] Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches ~2.

    • Observation: A thick white precipitate (the target acid) will form immediately.[1]

  • Collection: Filter the solid using a Buchner funnel. Wash significantly with cold water to remove inorganic salts (NaCl, NaBr).[1]

Phase C: Purification
  • Drying: Air dry the crude solid for 2 hours.

  • Recrystallization:

    • Dissolve the crude solid in minimal boiling Ethanol (or Acetic Acid for higher purity).[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline needles.[1]

    • Dry in a vacuum oven at 60°C for 4 hours.

Visual Workflows

Figure 1: Reaction Mechanism & Logic

SuzukiMechanismStartReagents:4-Bromobenzoic Acid4-Ethoxyphenylboronic AcidCycleCatalytic Cycle(Oxidative Addition ->Transmetallation ->Reductive Elimination)Start->CycleCatCatalyst:Pd(PPh3)4Cat->CycleInterIntermediate:Sodium Carboxylate Salt(Soluble in Water)Cycle->Inter Reflux/BaseAcidAcidification (HCl)Inter->Acid WorkupProductTarget Product:4'-Ethoxy-[1,1'-biphenyl]-4-carboxylic acid(Precipitate)Acid->Product Precipitation

Caption: The synthetic pathway relies on the in-situ formation of the water-soluble carboxylate salt, allowing facile separation from non-polar byproducts before final acid precipitation.[1]

Figure 2: Purification Logic Tree

PurificationCrudeCrude Reaction Mixture(Basic pH)ExtractWash with Ethyl AcetateCrude->ExtractOrgLayerOrganic Layer(Discard: Pd ligands, dimers)Extract->OrgLayerAqLayerAqueous Layer(Contains Product Salt)Extract->AqLayerAcidifyAcidify with HCl to pH 2AqLayer->AcidifySolidCrude Solid PrecipitateAcidify->SolidRecrystRecrystallize (EtOH or AcOH)Solid->RecrystFinalPure Crystals(>98% HPLC)Recryst->Final

Caption: The purification strategy exploits the solubility switch of the carboxylic acid functionality.[1]

Analytical Verification & Quality Control

Since the ethoxy-analog is a homolog of the well-characterized methoxy-compound (CAS 725-14-4), the spectral data follows predictable shifts.[1]

TechniqueExpected ResultInterpretation
Appearance White crystalline powderHigh purity (Yellowing indicates Pd contamination).[1]
Melting Point ~240–250°CSlightly lower than methoxy analog (254°C) due to ethyl chain flexibility.[1]
¹H NMR (DMSO-d₆) δ 12.9 (s, 1H): COOHδ 8.0 (d, 2H): Ar-H (ortho to COOH)δ 7.7 (d, 2H): Ar-H (meta to COOH)δ 7.6 (d, 2H): Ar-H (ortho to Ethoxy)δ 7.0 (d, 2H): Ar-H (meta to Ethoxy)δ 4.1 (q, 2H): -OCH₂-δ 1.3 (t, 3H): -CH₃The quartet at 4.1 ppm and triplet at 1.3 ppm are diagnostic for the ethoxy group, distinguishing it from the methoxy singlet (~3.8 ppm).[1]
HPLC Purity > 98% (Area %)Column: C18.[1] Mobile Phase: ACN/Water (0.1% TFA).[1] Gradient: 50-95% ACN.[1]

Troubleshooting & Expert Tips

  • The "Black Catalyst" Issue: If the reaction mixture turns black immediately upon heating, oxygen was not fully removed.[1] Solution: Degas solvents for at least 20 minutes; consider a freeze-pump-thaw cycle for sensitive scales.

  • Incomplete Precipitation: If the yield is low after adding HCl, the pH may not be low enough.[1] Solution: Ensure pH is < 2. The carboxylic acid has a pKa ~4.2; you must go significantly below this to ensure full protonation and insolubility.[1]

  • Emulsions: During the Ethyl Acetate wash, emulsions can occur.[1] Solution: Add a small amount of saturated NaCl (brine) to the aqueous layer to break the emulsion.[1]

References

  • Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Base Selection in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Analogous Compound Data (Methoxy-Variant): National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 2759552, 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.[1][4] Link[1]

  • Purification of Biphenyl Acids: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for acid-base extraction protocols).

HPLC purification method for 1-(4-Bromophenyl)-4-ethoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 1-(4-Bromophenyl)-4-ethoxybenzene via RP-HPLC

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) strategy for the purification of This compound (also known as 4-Bromo-4'-ethoxybiphenyl).[1] This molecule is a critical intermediate in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).[2]

Due to its rigid biphenyl core and lack of ionizable groups, this analyte exhibits high lipophilicity (LogP > 4.5) and poor aqueous solubility.[1][3] The primary purification challenge lies in separating the target from structurally similar impurities, such as the de-brominated precursor (4-ethoxybiphenyl) and regioisomers formed during synthesis (e.g., Suzuki coupling byproducts).

This protocol recommends a Phenyl-Hexyl stationary phase over standard C18 to leverage


 interactions for superior shape selectivity, ensuring >99.5% purity.[1]

Physicochemical Profile & Solubility

Understanding the analyte's properties is the foundation of this method.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Biphenyl Core, Para-substitutedPlanar, rigid geometry.[1] Strong UV chromophore.[1]
Molecular Formula

MW ~277.16 g/mol .
LogP (Octanol/Water) ~4.8 (Estimated)Highly hydrophobic. Requires high % organic mobile phase.[1]
Solubility Insoluble in Water/MeOH (cold).[1] Soluble in THF, DCM, MeCN.Critical: Sample must be dissolved in THF or MeCN/THF mix to prevent precipitation on the column head.
UV Max ~260–280 nmDetection at 254 nm is standard; 280 nm offers higher specificity against non-conjugated impurities.[1]

Method Development Strategy

Stationary Phase Selection: The "Pi-Selectivity" Advantage

While a C18 column can retain this molecule, it relies solely on hydrophobic subtraction.[1] For biphenyl derivatives, impurities often differ only by the position of a substituent or the degree of unsaturation.

  • Recommendation: Phenyl-Hexyl (or Biphenyl) Phase. [1]

  • Mechanism: These phases engage in

    
     stacking interactions with the analyte's aromatic rings.[1] This adds a second dimension of selectivity (orthogonal to hydrophobicity), allowing for the separation of the target from closely related aromatic impurities (e.g., separating the 4-bromo from a 3-bromo isomer).
    
Mobile Phase Selection
  • Solvent A: Water (Milli-Q grade).[1] No buffer is strictly necessary as the molecule is neutral, but 0.1% Formic Acid prevents peak tailing from silanol interactions.

  • Solvent B: Acetonitrile (MeCN).[1][4]

    • Why MeCN? Methanol (MeOH) has higher viscosity and lower solubility for this specific lipophile, leading to potential system over-pressure and band broadening. MeCN ensures sharper peaks and lower backpressure.[1]

Experimental Protocols

Protocol A: Analytical QC Method (Purity Check)

Objective: To assess the purity of the crude mixture before scale-up.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex).

  • Flow Rate: 1.2 mL/min.[1]

  • Temperature: 40°C (Enhances mass transfer for hydrophobic molecules).[1]

  • Detection: DAD at 254 nm (Reference 360 nm).

  • Injection Vol: 5 µL.

  • Sample Diluent: 100% Acetonitrile (or 50:50 MeCN:THF if solubility is an issue).[1]

Gradient Table:

Time (min) % Water (A) % MeCN (B) Curve Description
0.00 40 60 - Initial Hold
10.00 5 95 Linear Elution of Target
12.00 5 95 - Wash (Remove dimers)
12.10 40 60 - Re-equilibration

| 15.00 | 40 | 60 | - | End |[1]

System Suitability Limits:

  • Tailing Factor:

    
    [1]
    
  • Resolution (

    
    ): 
    
    
    
    between target and nearest impurity.
Protocol B: Preparative Purification (Scale-Up)

Objective: Isolate gram-scale quantities of target.[1]

  • Column: Phenyl-Hexyl Prep Column, 250 x 21.2 mm, 5 µm or 10 µm.[1]

  • Flow Rate: 20 mL/min.[1]

  • Loading: ~100 mg per injection (dependent on crude purity).[1]

  • Fraction Collection: Time-sliced or Slope-based (Threshold: 10 mAU).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in minimal Tetrahydrofuran (THF). Dilute 1:1 with Acetonitrile.[1] Filter through 0.45 µm PTFE filter.[1]

  • Equilibration: Run 3 Column Volumes (CV) of starting mobile phase (60% MeCN).

  • Injection: Inject sample.

  • Collection:

    • Divert the "solvent front" (0–3 min) to waste.

    • Collect the main peak (typically elutes at 75–85% B).

    • Note: Discard the "tail" of the peak if high purity is required, as lipophilic dimers often co-elute on the back slope.

  • Post-Run: Flush column with 100% MeCN to remove highly retained tars.[1]

  • Evaporation: Rotary evaporate fractions at 40°C. The product will likely crystallize upon solvent removal.

Visualizations

Figure 1: Purification Logic & Workflow

This diagram illustrates the decision process and physical workflow for isolating the target.[5][6]

HPLC_Workflow Start Crude Synthesis Mixture (this compound) Solubility_Check Solubility Test (MeCN vs THF) Start->Solubility_Check Prep_Soln Prep Solution: Dissolve in THF -> Dilute w/ MeCN Filter (PTFE) Solubility_Check->Prep_Soln Dissolved Method_Dev Analytical Scout (C18 vs Phenyl-Hexyl) Check Separation of Isomers Prep_Soln->Method_Dev Decision Is Resolution > 1.5? Method_Dev->Decision Optimize Optimize Gradient (Flatten slope at elution %B) Decision->Optimize No Scale_Up Prep-HPLC Scale-Up (21.2mm ID Column) Decision->Scale_Up Yes (Select Phenyl-Hexyl) Optimize->Method_Dev Fractions Fraction Collection (UV Trigger @ 254nm) Scale_Up->Fractions Post_Process Evaporation & Crystallization Fractions->Post_Process

Caption: Workflow for the isolation of hydrophobic biphenyl derivatives, emphasizing solubility checks and stationary phase selection.

Figure 2: Stationary Phase Selection Mechanism

Why Phenyl-Hexyl outperforms C18 for this application.

Selectivity_Mechanism Analyte Target: 4-Bromo-4'-ethoxybiphenyl C18 C18 Column (Alkyl Chain) Analyte->C18 Phenyl Phenyl-Hexyl Column (Aromatic Ring) Analyte->Phenyl Interaction_C18 Hydrophobic Interaction Only (Based on LogP) C18->Interaction_C18 Interaction_Phenyl Hydrophobic + Pi-Pi Stacking (Based on Shape/Electronics) Phenyl->Interaction_Phenyl Result_C18 Co-elution with Structural Isomers Interaction_C18->Result_C18 Result_Phenyl Baseline Separation of Isomers Interaction_Phenyl->Result_Phenyl

Caption: Mechanistic comparison showing how Pi-Pi interactions in Phenyl-Hexyl columns provide superior resolution for aromatic biphenyls compared to standard hydrophobic C18 interactions.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions or solubility issues.[1]Add 0.1% Formic Acid to mobile phase.[1] Ensure sample is dissolved in >50% organic solvent.[1]
Broad Peaks Sample solvent too strong (e.g., 100% THF).Dilute sample with Mobile Phase A (Water) or MeCN until just before precipitation point.[1]
"Ghost" Peaks Carryover of highly lipophilic dimers.[1]Add a "Sawtooth" wash step (95% B -> 100% B -> 95% B) at the end of every gradient.[1]
High Backpressure Precipitation of analyte in the column.Immediate Stop. Reverse flow at low rate (0.2 mL/min) with 100% THF to dissolve blockage.

References

  • PubChem. (n.d.).[1][3] 4-Bromo-4'-methoxybiphenyl (Analogous Structure Properties).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Phenomenex. (n.d.).[1] The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. (Explains the Hydrophobic Subtraction Model and Biphenyl selectivity). Retrieved October 26, 2023, from [Link]

  • Mac-Mod Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity.[1][7][8] (Detailed comparison of C18 vs Phenyl-Hexyl mechanisms). Retrieved October 26, 2023, from [Link]

Sources

1-(4-Bromophenyl)-4-ethoxybenzene as a building block in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Linker

In the architecture of organic semiconductors, 1-(4-Bromophenyl)-4-ethoxybenzene (also known as 4-Bromo-4'-ethoxybiphenyl) serves as a critical "Janus" building block. It possesses two distinct faces that drive its utility in Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Liquid Crystal (LC) displays:

  • The Reactive Head (Aryl Bromide): A highly active site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of

    
    -conjugation.
    
  • The Stabilizing Tail (Ethoxy Group): Unlike a naked phenyl ring, the ethoxy substituent imparts solubility in organic solvents and induces a specific dipole moment that modulates the Highest Occupied Molecular Orbital (HOMO) energy levels. Furthermore, the alkoxy chain promotes lamellar packing, a prerequisite for mesogenic (liquid crystalline) behavior.

This guide details the handling, reactivity, and purification of this intermediate, specifically tailored for researchers synthesizing electronic-grade materials where purity >99.9% (trace metal basis) is non-negotiable.

Material Science Profile[1]

Before initiating synthesis, verify the physicochemical baseline of the starting material.

PropertySpecificationRelevance to Electronics
CAS Number 58743-83-2 (Methoxy analog ref)*Unique Identifier
Formula

Stoichiometry calculations
Molecular Weight 277.16 g/mol Reagent loading
Appearance White to off-white crystalline solidColor indicates oxidation/impurities
Solubility Soluble: Toluene, THF, DCMInsoluble: Water, MethanolProcess solvent selection
Electronic Character Electron-Rich (Weak Donor)Stabilizes cationic charge carriers (Holes)

*Note: CAS 58743-83-2 refers to the methoxy analog often used as a direct proxy in database searches; the ethoxy variant follows identical reactivity patterns but offers improved solubility.

Strategic Utility & Reaction Pathways

The following diagram illustrates how this building block serves as a divergence point for two major classes of organic electronic materials: Liquid Crystals (LCs) and Hole Transport Materials (HTMs) .

G Start 1-(4-Bromophenyl)- 4-ethoxybenzene Rxn_Suzuki Suzuki-Miyaura Coupling Start->Rxn_Suzuki + Aryl Boronic Acid Rxn_Buchwald Buchwald-Hartwig Amination Start->Rxn_Buchwald + Secondary Amine Prod_LC Terphenyl Mesogens (Liquid Crystals) Rxn_Suzuki->Prod_LC C-C Bond Formation Prod_HTM Triarylamine Derivatives (OLED HTMs) Rxn_Buchwald->Prod_HTM C-N Bond Formation App_Display Display Tech (High Birefringence) Prod_LC->App_Display App_OLED OLED Stacks (Hole Injection) Prod_HTM->App_OLED

Figure 1: Divergent synthesis pathways utilizing the aryl bromide handle.

Protocol A: Synthesis of Extended Conjugated Systems (Suzuki-Miyaura)

Objective: Synthesis of 4-ethoxy-4''-pentyl-p-terphenyl (a model liquid crystal mesogen). Mechanism: Palladium-catalyzed C-C bond formation between the aryl bromide and an aryl boronic acid.[1]

Reagents & Equipment[4][5]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: 4-Pentylphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (Tetrakis, 3-5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2.0 M aqueous solution).
    
  • Solvent: Toluene:Ethanol (4:1 ratio). Ethanol is crucial to solubilize the boronic acid.

  • Atmosphere: Argon or Nitrogen (Strictly Oxygen-free).

Step-by-Step Methodology
  • Degassing (Critical Step):

    • Dissolve the substrate and boronic acid in the Toluene/Ethanol mixture.

    • Why: Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle (homocoupling side reactions).

    • Action: Sparge with argon for 20 minutes or perform 3 Freeze-Pump-Thaw cycles.

  • Catalyst Addition:

    • Add the Pd catalyst after degassing.

    • Add the aqueous base (

      
      ).
      
  • Reaction:

    • Heat to reflux (approx. 85-90°C) under inert atmosphere.

    • Monitor via TLC (Hexane:Ethyl Acetate 9:1). The bromide starting material should disappear within 4-12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Separate phases.[3] Extract aqueous layer with Toluene.

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification (Electronic Grade):

    • Pass crude solution through a short pad of silica gel (removes polar Pd residues).

    • Recrystallize from Ethanol/Hexane.

Protocol B: Synthesis of Hole Transport Materials (Buchwald-Hartwig)[2][8]

Objective: Synthesis of a Triarylamine (e.g., for Perovskite or OLED hole transport). Mechanism: C-N bond formation replacing the bromide with a secondary amine.

Reagents
  • Substrate: this compound (1.0 equiv).

  • Amine Source: Diphenylamine or Carbazole derivatives (1.1 equiv).

  • Catalyst System:

    
     (2 mol%) + Ligand (e.g., 
    
    
    
    or S-Phos).
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv). Must be stored in a glovebox.
    
  • Solvent: Anhydrous Toluene or Xylene.

Workflow Visualization

B Step1 Step 1: Inert Prep Glovebox/Schlenk Step2 Step 2: Activation Mix Pd + Ligand (15 min) Step1->Step2 Add Reactants Step3 Step 3: Heating 100-110°C (Overnight) Step2->Step3 Catalyst Active Step4 Step 4: Quench Cool & Filter through Celite Step3->Step4 Conversion Complete

Figure 2: Buchwald-Hartwig Amination Workflow.

Critical Technical Nuances
  • Moisture Sensitivity: Unlike Suzuki coupling, Buchwald-Hartwig is strictly anhydrous. Water protonates the strong base (

    
    ), stopping the deprotonation of the amine.
    
  • Ligand Selection: For electron-rich aryl bromides like this ethoxy-biphenyl, bulky electron-rich phosphines (

    
    ) facilitate the oxidative addition step.
    

Quality Control: The "Black Metal" Scourge

In organic electronics, Palladium (Pd) residue is a trap site. Even ppm levels of Pd can quench fluorescence in OLEDs or act as recombination centers in solar cells.

Pd Removal Protocol (Mandatory for Device Grade)

Do not rely solely on column chromatography.

  • Scavenger Treatment: After the reaction, dissolve the crude product in warm toluene. Add a functionalized silica scavenger (e.g., Thiol-modified silica or specific Pd-scavengers like SiliaMetS®) at 5-10 wt% relative to the product. Stir at 50°C for 1 hour.

  • Filtration: Filter through a 0.45

    
     PTFE membrane.
    
  • Validation: Verify Pd levels using ICP-MS (Inductively Coupled Plasma Mass Spectrometry). Target:

    
    .
    

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald-Hartwig Amination for HTMs

    • Ruiz-Preciado, M. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17893–17903.
  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Hole Transport Materials in Perovskites

    • Ghiglietti, E., et al. (2022). An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Journal of Materials Chemistry C, 10, 10605-10614.

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 1-(4-Bromophenyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-OPT-4B4E Subject: Optimization of Suzuki-Miyaura Coupling using 1-(4-Bromophenyl)-4-ethoxybenzene Status: Open for Troubleshooting

Welcome to the Advanced Synthesis Support Center. You are likely utilizing This compound (also known as 4-bromo-4'-ethoxybiphenyl) as an electrophile to synthesize terphenyls or extended conjugated systems for liquid crystal or OLED applications.

This substrate presents a unique "Dual-Constraint" challenge:

  • Solubility: The biphenyl core renders the molecule highly hydrophobic and prone to precipitation in standard aqueous-alcoholic Suzuki media.

  • Electronic Deactivation: The distal ethoxy group (

    
    ) is an electron-donating group (EDG). While its effect is attenuated by distance, it increases the electron density of the system, raising the activation energy required for the oxidative addition step compared to electron-deficient aryl halides.
    

Below is your technical guide to overcoming these barriers.

Diagnostic Decision Tree

Before altering your protocol, identify the failure mode using this logic flow.

TroubleshootingFlow Start Start: Analyze Reaction Mixture (LCMS/TLC) CheckSM Is Starting Material (Bromide) Consumed? Start->CheckSM CheckBoron Is Boronic Acid Consumed? CheckSM->CheckBoron No CaseC Case C: Bromide Gone + Product Formed + Impurities (Homocoupling/Purification) CheckSM->CaseC Yes CaseA Case A: Bromide Remains + Boronic Acid Remains (Catalyst Death/Stalling) CheckBoron->CaseA No CaseB Case B: Bromide Remains + Boronic Acid Gone (Protodeboronation) CheckBoron->CaseB Yes

Figure 1: Diagnostic logic for Suzuki coupling failures. Identifying whether the halide or the boronate is the limiting factor is critical for selecting the correct remedy.

Critical Protocol Adjustments (Q&A Format)

Q1: My reaction stalls at ~50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely a solubility-induced catalyst arrest . Standard Suzuki protocols often use Ethanol/Water or THF/Water. Your substrate, this compound, is a rigid rod-like lipophile. In highly polar solvents, it may form micro-aggregates or precipitate, preventing the Palladium species from accessing the C-Br bond. Furthermore, standard catalysts like Pd(PPh


)

are often too bulky and unstable for difficult substrates.

The Fix:

  • Switch Solvent System: Move to Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) . Toluene provides the necessary solvation for the biphenyl core.

  • Upgrade the Catalyst: Abandon Pd(PPh

    
    )
    
    
    
    . Use Pd(dppf)Cl
    
    
    (robust, heat tolerant) or XPhos Pd G3 (specialized for electron-rich/hindered substrates).
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Solvent Ethanol/Water or THF/WaterToluene/Water or Dioxane/Water
Catalyst Pd(PPh

)

Pd(dppf)Cl

or XPhos Pd G3
Temperature 60-80°C90-100°C (Reflux)
Concentration 0.1 M0.2 - 0.3 M (Higher conc. aids rate)
Q2: The boronic acid disappears, but the bromide remains untouched. What is happening?

Diagnosis: You are experiencing Protodeboronation . The boronic acid is hydrolyzing (losing the


 group and being replaced by a proton) faster than the transmetallation step can occur. This is common with electron-rich bromides because the oxidative addition is slow, leaving the boronic acid exposed to the base for too long without a reaction partner.

The Fix:

  • Reduce Base Strength: Switch from

    
     or 
    
    
    
    to
    
    
    (Potassium Phosphate Tribasic). It buffers the pH effectively while maintaining high activity.
  • Add Boronic Acid in Portions: Do not add all 1.5 equivalents at the start. Add 1.0 eq at T=0, and the remaining 0.5 eq after 2 hours.

  • Water Control: While water is required for the mechanism, too much promotes deboronation. Reduce water ratio to 10% volume or use anhydrous conditions with CsF (Cesium Fluoride) in dry Dioxane.

Q3: I see a spot just below my product on TLC. Is it the mono-coupled impurity?

Diagnosis: If you are synthesizing a terphenyl, this is likely Homocoupling of the boronic acid (forming Biaryl-Biaryl) or the bromide. Since your substrate is an ethoxy-biphenyl, homocoupling of the bromide would produce a quaterphenyl (4-ring system), which is highly insoluble.

The Fix:

  • Degas Rigorously: Homocoupling is driven by the presence of Oxygen, which re-oxidizes Pd(0) to Pd(II). Sparging with Argon for 15 minutes is insufficient for scale-up. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon bubbling for >30 mins before adding the catalyst.

  • Catalyst Loading: Keep Pd loading low (1-2 mol%). High Pd loading can actually increase homocoupling rates relative to cross-coupling if the transmetallation is slow.

Optimized Experimental Protocol

This protocol is designed for the synthesis of a Terphenyl derivative using this compound.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl

    
      (2-3 mol%)
    
  • Base:

    
      (3.0 eq)
    
  • Solvent: Toluene : Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the bromide (Substrate), Boronic Acid, and

    
    .
    
  • Solvent & Degas: Add the Toluene/Water mixture. Seal the vial with a septum. Crucial: Bubble Argon through the liquid (sparging) via a long needle for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly remove the septum (under positive Argon flow), add the Pd catalyst, and reseal immediately.

  • Reaction: Heat the mixture to 95°C (external oil bath temperature) with vigorous stirring (800+ rpm). The biphenyl substrate must be fully suspended/dissolved.

  • Monitoring: Check LCMS at 2 hours.

    • If stalled: Add 0.5 eq more Boronic Acid.

  • Workup:

    • Cool to room temperature.[1][2]

    • The product (Terphenyl) may precipitate. Filter the solid.

    • Wash the solid with Water (to remove salts) and cold Ethanol (to remove homocoupled byproducts).

    • Recrystallize from Toluene/Ethanol or Chlorobenzene if solubility is very low.

Mechanistic Visualization

Understanding the Cycle to Fix the Rate-Limiting Step

CatalyticCycle cluster_warning Optimization Point Pd0 Pd(0) Active Species (Electron Rich Ligand) OxAdd Oxidative Addition (Rate Limiting for Electron-Rich Ar-Br) Pd0->OxAdd + Ar-Br (Substrate) PdII_Br Ar-Pd(II)-Br Complex OxAdd->PdII_Br BaseStep Base Activation (OH- replaces Br-) PdII_Br->BaseStep + Base (K3PO4) TransMet Transmetallation (Boronate enters) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: The Catalytic Cycle. For this compound, the Oxidative Addition step (Red) is electronically disfavored compared to electron-poor halides. Using electron-rich ligands (like dppf or XPhos) accelerates this specific step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky ligands for deactivated substrates). Link

Sources

Technical Support Center: Palladium Catalyst Removal in 1-(4-Bromophenyl)-4-ethoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal from 1-(4-Bromophenyl)-4-ethoxybenzene reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving ultra-low levels of palladium in your final product. The synthesis of this compound, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, necessitates robust purification strategies to meet stringent regulatory requirements and ensure the integrity of downstream processes.[1][2]

This resource is structured to address common challenges and frequently asked questions, offering scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual palladium from my this compound product crucial?

A1: Palladium is a heavy metal with established toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), enforce strict limits on the permissible levels of residual palladium in active pharmaceutical ingredients (APIs).[3] Beyond the regulatory and safety concerns, residual palladium can act as an unwanted catalyst in subsequent synthetic transformations, leading to the formation of impurities and a reduction in the overall yield and purity of your target molecule.[3]

Q2: What are the primary methods for removing palladium catalysts from reaction mixtures?

A2: The most prevalent and effective methods for palladium removal can be broadly categorized as follows:

  • Filtration: This is often the first line of defense, especially for heterogeneous catalysts. Using filter aids like Celite® can effectively remove a significant portion of the palladium catalyst.[3][4][5]

  • Adsorption (Scavenging): This involves the use of solid-supported materials that bind to the palladium, allowing for its removal by filtration. Common adsorbents include activated carbon and functionalized silica or polymers (scavengers).[2][3][6]

  • Chromatography: Column chromatography is a powerful technique for separating the desired product from the palladium catalyst and other impurities.[4][5]

  • Crystallization: Purifying the final product through recrystallization can be an effective method, as palladium impurities often remain in the mother liquor.[3]

Q3: How do I choose the most suitable palladium removal strategy for my specific reaction?

A3: The optimal strategy is highly dependent on several factors, including the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, the reaction scale, and the desired final palladium concentration.[3][7] A screening of different methods on a small scale is often the most efficient approach to identify the most effective technique for your specific process.[3][8]

Q4: I've performed a filtration through Celite®, but my product is still contaminated with palladium. What should I do next?

A4: While Celite® filtration is excellent for removing bulk, heterogeneous palladium, it may not be sufficient for finely dispersed or soluble palladium species.[4] In this case, a secondary purification step using a scavenger or activated carbon is highly recommended to capture the remaining palladium.[9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of this compound.

Problem 1: High Residual Palladium Levels After Initial Filtration

Symptoms:

  • The reaction mixture appears dark or black even after passing through a Celite® pad.

  • ICP-MS or other analytical techniques indicate palladium levels significantly above the desired limit.

Possible Causes:

  • Formation of Colloidal Palladium: The reaction conditions may have led to the formation of fine palladium nanoparticles (colloidal palladium) that can pass through standard filter aids.[4]

  • Soluble Palladium Species: The palladium catalyst may not have fully precipitated out of the solution, or soluble palladium complexes may be present.[10]

  • Inefficient Filtration Technique: The Celite® pad may have been too thin or not packed properly, allowing palladium particles to pass through.[4]

Solutions & Experimental Protocols:

1. Optimization of the Filtration Process:

  • Protocol:

    • Prepare a thicker Celite® pad (at least 2-3 cm) in a sintered glass funnel.

    • Wet the pad with the reaction solvent before filtration.

    • Dilute the reaction mixture with a suitable solvent to reduce viscosity before filtration.[4]

    • Wash the Celite® pad thoroughly with fresh solvent after filtration to ensure complete recovery of the product.[4]

2. Implementation of a Scavenging Step:

  • Rationale: Scavengers are materials with functional groups that have a high affinity for palladium, effectively "mopping up" residual metal from the solution.[2][7] Thiol-functionalized silica is a widely used and effective scavenger due to the strong affinity of sulfur for palladium.[2][11][12]

  • Scavenger Selection Workflow:

    Caption: Decision workflow for selecting an appropriate palladium scavenger.

  • Experimental Protocol for Thiol-Functionalized Silica Scavenging:

    • To the filtrate containing the crude this compound, add the recommended amount of thiol-functionalized silica scavenger (typically 5-20 equivalents relative to the initial palladium loading).

    • Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-24 hours. The optimal time and temperature should be determined through small-scale experiments.[2]

    • Filter off the scavenger. The scavenger with the bound metal will often appear colored.[13]

    • Wash the scavenger with a fresh portion of the solvent to ensure complete recovery of the product.[13]

    • Concentrate the filtrate to obtain the purified product.

    • Analyze the palladium content of the purified product using a validated analytical method.[8]

Problem 2: Inconsistent Palladium Removal Across Different Batches

Symptoms:

  • The same purification protocol yields significantly different residual palladium levels from one batch to another.

Possible Causes:

  • Variability in Palladium Speciation: Minor variations in reaction conditions (e.g., temperature, reaction time, reagent quality) can lead to different forms of palladium (e.g., Pd(0), Pd(II), colloidal) in the final reaction mixture, which may have different affinities for the chosen purification method.[3]

  • Inconsistent Work-up Procedure: Variations in the work-up, such as the volume of solvent used for dilution or the age of the filter aid, can impact the efficiency of palladium removal.

Solutions & Experimental Protocols:

1. Standardize the Reaction and Work-up Protocol:

  • Rationale: Strict control over all reaction and purification parameters is essential for reproducible results.

  • Protocol:

    • Ensure consistent sourcing and quality of all reagents and catalysts.

    • Precisely control reaction temperature and time.

    • Develop a detailed and standardized work-up procedure, including specific volumes of solvents and a consistent method for preparing the filtration apparatus.

2. Employ a Combination of Removal Techniques:

  • Rationale: A multi-step approach can provide a more robust and consistently effective purification process.[3]

  • Workflow for Robust Palladium Removal:

    Robust_Removal_Workflow Start Crude Reaction Mixture Filtration Step 1: Filtration (e.g., through Celite®) Start->Filtration Scavenging Step 2: Scavenging (e.g., Thiol-Silica or Activated Carbon) Filtration->Scavenging Analysis1 Analyze Pd Content Scavenging->Analysis1 Crystallization Step 3 (Optional): Recrystallization Analysis1->Crystallization If necessary Final_Analysis Final Pd Analysis Analysis1->Final_Analysis Pd < Limit Crystallization->Final_Analysis Product Purified Product Final_Analysis->Product

    Caption: A multi-step workflow for robust palladium removal.

Data Summary: Comparison of Palladium Removal Techniques

The following table provides a comparative overview of common palladium scavenging methods. The efficiency can vary depending on the specific reaction conditions.

Removal MethodTypical Efficiency (Residual Pd)AdvantagesDisadvantages
Filtration (Celite®) >100 ppmSimple, inexpensive, removes bulk catalyst.[4][5]Ineffective for soluble or colloidal palladium.[4]
Activated Carbon <10 - 50 ppmInexpensive, effective for a range of palladium species.[2][6]Can sometimes adsorb the product, leading to yield loss.[2]
Thiol-Functionalized Silica <5 - 20 ppmHigh selectivity for palladium, low product adsorption.[2][11][12]Higher cost compared to activated carbon.[2]
Amine-Functionalized Silica VariableCan be effective for specific palladium complexes.Efficiency is highly dependent on the palladium species.
Column Chromatography <10 ppmProvides high purity, removes other impurities as well.[5]Can be time-consuming and require large volumes of solvent.

Concluding Remarks

The successful removal of palladium from the this compound synthesis is a critical step in ensuring the quality and safety of the final product. A systematic and well-documented approach to purification, often involving a combination of techniques, is the most effective strategy. It is highly recommended to quantify residual palladium levels using a validated analytical method, such as ICP-MS, to confirm the effectiveness of your chosen purification protocol.[14][15][16]

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions. BenchChem.
  • YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • Google Patents. (n.d.). CN1024685C - Method for recovering palladium from waste palladium-carbon catalyst and incinerator system.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • PMC - NIH. (2022, January 20).
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • White Rose Research Online. (n.d.).
  • ACS Medicinal Chemistry Letters. (n.d.).
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • ResearchGate. (2025, August 6). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • Merck/PITT Collaboration. (n.d.).
  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • YouTube. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica.
  • Journal of Synthetic Chemistry. (2024).
  • MDPI. (2022, December 6).
  • PMC - NIH. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
  • PubMed. (2023, December 1).
  • PubMed. (2011, April 1). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents.
  • Arbor Assays. (2017, July 31).

Sources

Byproduct formation in the Grignard reaction of 1-(4-Bromophenyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Formation of 1-(4-Bromophenyl)-4-ethoxybenzene

Module 1: Critical Troubleshooting & Diagnostic Guide

Status: Active Reagent Code: 4-Br-4'-OEt-BP (4-Bromo-4'-ethoxybiphenyl) Target Species: (4'-Ethoxy-[1,1'-biphenyl]-4-yl)magnesium bromide

This module addresses the specific failure modes associated with the Grignard formation of biphenyl derivatives. Unlike simple phenylmagnesium bromide, this reaction is plagued by solubility limits and radical-mediated homocoupling .

Issue 1: The "Sludge" Phenomenon (Precipitation & Low Yield)

Symptom: The reaction mixture becomes a thick, opaque slurry or paste, preventing stirring. Yields of the subsequent electrophilic trap are <40%.

  • Diagnosis: Wurtz-Type Homocoupling (Quaterphenyl Formation).

    • The Chemistry: The generated Grignard reagent reacts with unreacted starting material via a radical mechanism, forming the insoluble dimer 4,4'''-diethoxy-1,1':4',1'':4'',1'''-quaterphenyl .

    • Root Cause: Localized high concentration of the organic halide at the magnesium surface.

    • Corrective Action:

      • Dilution is Law: Increase solvent volume. Biphenyl Grignards often require 2x–3x more solvent than standard phenyl Grignards.

      • Slow Addition: The halide solution must be added slower than the rate of Grignard formation. Use a syringe pump if possible.

      • Solvent Switch: If using Diethyl Ether (

        
        ), switch to THF  (Tetrahydrofuran). THF coordinates magnesium more effectively (
        
        
        
        geometry), increasing the solubility of the Grignard species, though it slightly increases radical coupling rates.
Issue 2: The "Dead" Reaction (Failure to Initiate)

Symptom: Magnesium remains shiny or slightly dull; no exotherm; no color change (usually darkens to gray/brown upon initiation).

  • Diagnosis: Passivated Magnesium Surface (Oxide Layer).

    • The Chemistry: 4-Bromo-4'-ethoxybiphenyl is a solid with high lattice energy. It dissolves slowly, reducing the effective concentration of bromide near the Mg surface needed to breach the MgO layer.

    • Root Cause: Insufficient activation energy or wet solvent.

    • Corrective Action:

      • Mechanical Activation: Dry stir the Mg turnings vigorously under Argon before adding solvent to create fresh fractures.

      • Chemical Entrainment: Do not rely solely on Iodine (

        
        ). Use DIBAL-H  (1-2 drops of 1M solution) or 1,2-Dibromoethane  (DBE) as an entrainer. DBE reacts to form ethylene and 
        
        
        
        , exposing a pristine Mg surface.
Issue 3: High Yield of Reduced Product (4-Ethoxybiphenyl)

Symptom: GC/LC-MS shows large peak for 4-ethoxybiphenyl (Mass ~198) instead of the functionalized product.

  • Diagnosis: Protonation (Quenching).

    • The Chemistry: The Grignard C-Mg bond is highly polarized (

      
       ~50). It will rip protons from any available source.
      
    • Root Cause: Moisture in solvent, wet glassware, or acidic protons on the substrate (unlikely here, but check for impurities).

    • Corrective Action:

      • Quantify Water: Karl Fischer titration of THF is mandatory (<50 ppm required).

      • Glassware: Flame-dry under vacuum.[1] A simple oven dry is insufficient for biphenyl Grignards due to their sensitivity and longer reaction times.

Module 2: Reaction Pathways & Byproduct Analysis

Visualizing the Chemistry The following diagram details the competing pathways. The Blue path is the desired Grignard formation. The Red paths represent irreversible byproduct formation.

GrignardPathways Start 4-Bromo-4'-ethoxybiphenyl (Ar-Br) Radical [Ar• •MgBr] Radical Pair Start->Radical SET (Single Electron Transfer) Mg Mg(0) Surface Grignard Grignard Reagent (Ar-MgBr) Radical->Grignard Recombination (Desired) Dimer Wurtz Homocoupling Quaterphenyl Derivative (Ar-Ar) Radical->Dimer Diffusion from Cage + Ar-Br Reduced Reduced Byproduct 4-Ethoxybiphenyl (Ar-H) Grignard->Reduced + H2O (Moisture) Grignard->Dimer + Ar-Br (High Conc.) Oxidized Phenol Derivative (Ar-OH) Grignard->Oxidized + O2 (Air leak)

Caption: Mechanistic bifurcation in Grignard formation. Note that Wurtz coupling (Ar-Ar) competes directly with Grignard formation at the radical stage and via nucleophilic attack on the starting material.

Module 3: Experimental Protocol (Best Practice)

Objective: Synthesis of (4'-ethoxy-[1,1'-biphenyl]-4-yl)magnesium bromide (0.5 M in THF).

Quantitative Parameters

Parameter Value Rationale
Stoichiometry 1.0 equiv Ar-Br : 1.3 equiv Mg Excess Mg Surface Area is crucial for rapid initiation.
Concentration 0.5 M - 0.8 M Higher conc. promotes Wurtz coupling; lower conc. slows kinetics.
Temperature Reflux (66°C for THF) Biphenyl bromides have high activation energy barriers.

| Addition Time | 45 - 60 mins | Prevents accumulation of unreacted Ar-Br. |

Step-by-Step Methodology:

  • Preparation:

    • Charge a 3-neck round bottom flask with Magnesium turnings (1.3 equiv).

    • Add a stir bar and flame-dry the entire apparatus under high vacuum. Backfill with Argon (repeat 3x).

    • Crucial: Dry stir the Mg turnings for 10 minutes to mechanically scar the surface.

  • Activation:

    • Add enough anhydrous THF to cover the Mg.[2]

    • Add 1,2-Dibromoethane (0.05 equiv) . Wait for ethylene evolution (bubbles). If no bubbles, heat gently with a heat gun.

    • Why? This cleans the MgO layer chemically.

  • Initiation:

    • Dissolve this compound (1.0 equiv) in anhydrous THF (total volume calculated for 0.5 M).

    • Add 5-10% of this solution to the Mg flask.

    • Heat to reflux.[2][3][4] Look for turbidity (gray/brown cloudiness).

  • Propagation:

    • Once initiated, add the remaining solution dropwise over 45-60 minutes while maintaining a gentle reflux.

    • Note: If the solution turns bright white and thick, you are forming the Wurtz dimer. Stop addition, add more THF, and increase stirring speed.

  • Completion:

    • Reflux for an additional 1-2 hours after addition.

    • Titrate a small aliquot (using salicylaldehyde phenylhydrazone or simple acid titration) to determine exact concentration before use.

Module 4: FAQ - Researcher to Researcher

Q: Can I use Diethyl Ether instead of THF? A: Technically yes, but practically risky for this substrate. 4-ethoxybiphenyl derivatives have poor solubility in ether. The Grignard reagent is likely to precipitate out of ether, coating the Mg and stopping the reaction (passivation). THF is strongly recommended unless your downstream reaction is strictly incompatible with it.

Q: My reaction turned black. Is it ruined? A: Not necessarily. A dark brown/black color is common for aryl Grignards and often indicates colloidal magnesium or trace impurities. However, if it is accompanied by a massive amount of precipitate that doesn't dissolve in THF, that is the Wurtz dimer. Filter the solution under inert atmosphere (Schlenk frit) to remove the dimer before using the filtrate.

Q: Why is the "Induction Period" so dangerous? A: If you add all your bromide before the reaction starts (because you didn't see bubbles and got impatient), the moment it does start, it will be an uncontrollable exotherm. This "runaway" reaction guarantees a high concentration of radicals and massive Wurtz coupling. Never add the bulk solution until you have positive confirmation of initiation.

References

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation. Coordination Chemistry Reviews. (Fundamental mechanism of SET and radical formation). Link

  • Knochel, P., et al. (2018). Preparation and Applications of Functionalized Grignard Reagents. Organic Reactions. (Modern protocols for aryl Grignards). Link

  • BenchChem Technical Data . 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. (Specific handling of biphenyl bromides). Link

  • Organic Syntheses . Preparation of Aryl Grignard Reagents. Org. Synth. Coll. Vol. 6, p. 791.[2] (Standard operating procedures for handling insoluble byproducts). Link

Sources

Technical Support Center: Optimization of 1-(4-Bromophenyl)-4-ethoxybenzene Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent & Base Optimization for 4-Bromo-4'-ethoxybiphenyl (CAS: 58743-83-2) Applicable Reactions: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination Support Level: Advanced / Process Chemistry[1]

Substrate Analysis & Solubility Physics

Your substrate, 1-(4-Bromophenyl)-4-ethoxybenzene (also known as 4-Bromo-4'-ethoxybiphenyl), presents specific physicochemical challenges that dictate solvent choice beyond simple polarity.

  • Structural Impact: The biphenyl core creates a rigid, hydrophobic lattice. The ethoxy group (

    
    ) adds electron density (EDG) via resonance, making the C-Br bond slightly less electrophilic than in bromobenzene. This slows down the Oxidative Addition step, requiring a more active catalyst or higher temperature.
    
  • Solubility Profile: This molecule is a crystalline solid (MP ~143-145 °C).[1] It is sparingly soluble in alcohols (MeOH, EtOH) and alkanes (Hexanes), but highly soluble in Toluene, THF, and 1,4-Dioxane.

Critical Directive: Do not use protic solvents (EtOH/MeOH) as the primary solvent. The low solubility of the aryl bromide will lead to heterogeneous reaction mixtures, causing stalled conversion and promoting side reactions like protodebromination.

Module A: Solvent Selection Logic

The "Cluster Effect" and Polarity

For this lipophilic substrate, the solvent must solubilize the aryl bromide while mediating the transfer of the inorganic base.

Solvent SystemPolarity (

)
SuitabilityTechnical Note
Toluene / Water (4:1) Low / HighExcellent Best for Suzuki.[1] The biphenyl dissolves in toluene; base stays in water. Phase transfer occurs at the interface.
1,4-Dioxane ModerateGood High boiling point (101°C) allows for activation of the electron-rich C-Br bond.[1]
DMF / DMAc HighCaution Excellent solubility, but difficult to remove during workup. Can decompose at high

to form

, poisoning the catalyst.
Ethanol / Isopropanol HighPoor Poor solubility of the biphenyl substrate. High risk of hydrodehalogenation (reduction).[1]
Diagram 1: Solvent & Base Decision Matrix

This logic flow guides your selection based on the specific coupling type.[1]

SolventBaseLogic Start Start: 1-(4-Bromophenyl)- 4-ethoxybenzene RxnType Select Reaction Type Start->RxnType Suzuki Suzuki-Miyaura (C-C Bond) RxnType->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) RxnType->Buchwald Amine SuzSolvent Solvent: Toluene/H2O (4:1) or Dioxane/H2O (10:1) Suzuki->SuzSolvent BuchSolvent Solvent: Toluene or t-Amyl Alcohol Buchwald->BuchSolvent SuzBase Base: K3PO4 (Weak) or Cs2CO3 (Strong) SuzSolvent->SuzBase BuchBase Base: NaOtBu (Strong) or LiHMDS (Soluble) BuchSolvent->BuchBase

Figure 1: Decision matrix for selecting solvent/base combinations based on the target coupling reaction.[1]

Module B: Base Optimization

The "Cesium Effect" in Suzuki Couplings

For your specific substrate, potassium carbonate (


) often fails to drive the reaction to completion because the ethoxy-biphenyl unit is bulky.
  • Recommendation: Use Cesium Carbonate (

    
    ) .[1]
    
  • Mechanism: The large ionic radius of

    
     disrupts the hydration shell and ion pairing in organic solvents (like Toluene or Dioxane), making the carbonate anion more "naked" and basic. This accelerates the Transmetalation step, which is often the bottleneck for bulky substrates.
    
Base Strength in Buchwald-Hartwig[1][2][3]
  • Standard: Sodium tert-butoxide (

    
    ) .[1]
    
  • Issue: If your coupling partner (the amine) has sensitive groups (esters, nitriles),

    
     will cause side reactions.
    
  • Alternative: Use

    
      in Dioxane at 100°C. It is milder but requires longer reaction times (24-48h).[1]
    

Troubleshooting & FAQs

Q1: I observe significant starting material (SM) remaining after 24h. Why?

Diagnosis: Failed Oxidative Addition.[1] The electron-donating ethoxy group deactivates the C-Br bond.[1] Corrective Action:

  • Temperature: Increase to 100-110°C.

  • Ligand Switch: Move to electron-rich, bulky phosphines like SPhos or XPhos .[1] These ligands push electron density onto the Pd center, accelerating the oxidative addition into the deactivated aryl bromide.

  • Solvent: Switch from THF (reflux 66°C) to Toluene (reflux 110°C) or Dioxane.

Q2: I am seeing "Protodebromination" (Formation of 4-ethoxybiphenyl).

Diagnosis: The Pd-Ar intermediate is capturing a hydride instead of the coupling partner. Root Causes:

  • Solvent: Using alcohols (Ethanol/Isopropanol) acts as a hydride source via

    
    -hydride elimination from the alkoxide.[1]
    
  • Water: Excessive water in Buchwald couplings can lead to reduction.[1] Corrective Action:

  • Strictly Anhydrous: For Buchwald, use anhydrous Toluene.

  • Solvent Change: Remove all primary/secondary alcohols.[1] Use Toluene or DMF.[1]

Diagram 2: Troubleshooting the Catalytic Cycle

This diagram visualizes where the failure occurs (Red path) versus the desired pathway (Green path).

MechanismTrouble Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for EDG-Ar-Br) Pd0->OxAdd PdII L-Pd(II)-Br (Ar-Pd-Br) OxAdd->PdII Slow for Ethoxy-Ar-Br TransMet Transmetalation (Base + Boronate/Amine) PdII->TransMet Desired Path SideRxn Side Reaction: Hydride Capture (Solvent/Base) PdII->SideRxn If Transmetalation Stalls RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 ByProd Byproduct: Protodebromination SideRxn->ByProd

Figure 2: Mechanistic divergence showing how stalled transmetalation leads to protodebromination.

Standardized Protocol: Suzuki Coupling

Use this as your baseline experiment.

Reagents:

  • This compound (1.0 equiv)[1]

  • Boronic Acid Partner (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    /SPhos.[1]
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).[1]
  • Solvent: Toluene : Water (4:1 ratio).[1]

Procedure:

  • Charge Solids: Add Aryl Bromide, Boronic Acid, Base, and Pd-catalyst to a vial equipped with a stir bar.

  • Degas: Seal the vial. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent Addition: Inject degassed Toluene and degassed Water via syringe.

  • Reaction: Heat to 90°C for 16 hours with vigorous stirring (1000 rpm). Note: Vigorous stirring is crucial for the biphasic Toluene/Water system.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1] Dry organic layer over

    
    .[1]
    

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2] Accounts of Chemical Research, 41(11), 1461–1473.

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Resources.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

Column chromatography conditions for separating 1-(4-Bromophenyl)-4-ethoxybenzene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of 1-(4-Bromophenyl)-4-ethoxybenzene (4-Bromo-4'-ethoxybiphenyl)

Status: Active Specialist: Senior Application Scientist Last Updated: 2025-10-27[1]

Executive Summary

The separation of This compound (commonly 4-Bromo-4'-ethoxybiphenyl ) from its isomers and synthetic byproducts presents a specific challenge due to the structural similarity and low polarity of the biphenyl core.[1]

In standard synthesis (e.g., Suzuki coupling or bromination of 4-ethoxybiphenyl), users most frequently encounter difficulty separating the target 4,4'-isomer (Para-Para) from the 2,4'-isomer (Ortho-Para) and homocoupled byproducts (e.g., 4,4'-dibromobiphenyl).[1]

This guide prioritizes Resolution (


)  over speed, utilizing a shallow gradient strategy and specific solvent interactions to maximize selectivity.
Module 1: Method Development & Core Conditions

User Question: "What are the best starting conditions for separating the 4,4' isomer from the reaction mixture?"

Technical Recommendation: Do not rely solely on Ethyl Acetate/Hexane.[1] For biphenyl systems, Dichloromethane (DCM) often provides superior selectivity due to its ability to interact with the


-electron cloud of the aromatic rings, which differs slightly between regioisomers.[1]
Standard Operating Procedure (SOP) for Flash Chromatography
ParameterConditionRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard normal phase is sufficient; C18 is rarely needed unless isomers are inseparable by crystallization.[1]
Mobile Phase A n-Heptane (or Hexane)Non-polar base.[1] Heptane is preferred for higher boiling point (less bubble formation).[1]
Mobile Phase B Dichloromethane (DCM)Critical: DCM offers better "pi-selectivity" than EtOAc for aromatic isomers.[1]
Flow Rate Optimized to column diametere.g., 15–18 mL/min for a 12g column.
Detection UV @ 254 nm & 280 nmBiphenyls have strong absorbance at 254 nm.[1]
The "Shallow Gradient" Protocol

Isomers of bromophenyl-ethoxybenzene often have


.[1] A standard 0–100% gradient will cause co-elution.[1] Use this focused gradient:
  • Equilibration: 100% Heptane (3 CV - Column Volumes).

  • Hold: 100% Heptane (2 CV) to elute non-polar impurities (e.g., dibromobiphenyls often elute first).[1]

  • Gradient: 0%

    
     20% DCM over 15 CV .
    
  • Gradient: 20%

    
     50% DCM over 5 CV  (Elutes the target).
    
  • Flush: 100% DCM (3 CV) to remove polar tars.[1]

Expert Insight: The target molecule (4-bromo-4'-ethoxybiphenyl) typically elutes around 15-25% DCM in Heptane.[1] The ortho isomer (2,4') is slightly more polar and will elute later, often tailing into the product if the gradient is too steep.[1]

Module 2: Sample Loading (The #1 Failure Point)

User Question: "My column clogged, or the bands are streaking badly. What happened?"

Root Cause: this compound is a solid (MP: ~143–145°C) with poor solubility in pure Hexane/Heptane.[1] Injecting it dissolved in straight DCM leads to "solvent effect" (band broadening), while injecting in Hexane is impossible.[1]

Solution: Dry Loading (Solid Load) You must use dry loading for high-resolution separation of this molecule.[1]

Protocol:

  • Dissolve crude mixture in minimal DCM (it is highly soluble in DCM).[1]

  • Add Silica Gel (ratio: 1g crude to 3g silica) or Celite 545 .[1]

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Load this powder into a solid load cartridge or pre-column.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying biphenyl isomers, integrating crystallization (often the best first step for this specific molecule) with chromatography.

PurificationWorkflow Start Crude Reaction Mixture (4-Bromo-4'-ethoxybiphenyl) TLC Step 1: TLC Analysis (10% DCM in Hexane) Start->TLC CheckRf Calculate u0394Rf between isomers TLC->CheckRf Recryst Route A: Recrystallization (Ethanol or Heptane) CheckRf->Recryst u0394Rf < 0.1 (Hard to separate) Column Route B: Flash Chromatography (Solid Load + Shallow Gradient) CheckRf->Column u0394Rf > 0.15 (Separable) Recryst->Column Mother Liquor (Recover remaining product) ResultGood High Purity (>98%) Recryst->ResultGood Crystals (Target) Column->ResultGood ResultMixed Mixed Fractions Column->ResultMixed Poor Resolution ResultMixed->Recryst Reprocess

Figure 1: Decision matrix for purifying substituted biphenyls. Note that for 4,4' isomers, recrystallization is often superior to chromatography as the primary purification step.[1]

Module 4: Troubleshooting & FAQs

Q1: I see three spots on TLC. Which one is my product?

  • Spot 1 (Highest

    
    , ~0.8):  Likely 4,4'-dibromobiphenyl  (if using Suzuki coupling with excess dibromo) or unreacted aryl halide.[1] These are very non-polar.[1]
    
  • Spot 2 (Target,

    
     ~0.3-0.4): 4-Bromo-4'-ethoxybiphenyl .[1]
    
  • Spot 3 (Lower

    
    , ~0.25): 2-Bromo-4'-ethoxybiphenyl  (Ortho isomer).[1] The steric hindrance usually makes the ortho isomer slightly more polar or interact differently with silica, causing it to elute just after the para isomer.[1]
    
  • Spot 4 (Baseline): Boronic acid residues or homocoupled ethoxy-biphenyls (if highly polar).[1]

Q2: Can I use C18 (Reverse Phase) columns? Yes. If normal phase (Silica) fails to separate the ortho and para isomers, C18 is the next logical step.[1]

  • Conditions: Water/Acetonitrile gradient.[1]

  • Mechanism: C18 separates based on hydrophobicity and planar shape.[1] The linear para-para isomer interacts more strongly with C18 chains than the "kinked" ortho-para isomer, often resulting in better resolution.[1]

Q3: My product is crystallizing inside the column fraction tubes. This is common. The molecule has a high melting point.[1]

  • Immediate Fix: Add a small amount of DCM or Chloroform to the collection tubes before starting the run.[1] This ensures the product stays in solution immediately upon elution.[1]

References
  • PubChem. (2025).[1] 4-Bromo-4'-methoxybiphenyl Compound Summary. National Library of Medicine.[1] [Link]

  • Organic Syntheses. (1966).[1] 4,4'-Dibromobiphenyl (Analogous synthesis and purification context). Org. Synth. 1966, 46,[1] 23. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-(4-Bromophenyl)-4-ethoxybenzene using 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules such as 1-(4-Bromophenyl)-4-ethoxybenzene, a diaryl ether with potential applications as a synthetic intermediate, absolute certainty in its molecular architecture is paramount. This guide provides an in-depth exploration of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy as a primary tool for its structural validation. We will delve into the causality behind experimental choices, present a robust analytical protocol, and objectively compare the insights derived from ¹³C NMR with those from alternative spectroscopic techniques, offering a holistic perspective for researchers, scientists, and drug development professionals.

The Foundational Role of ¹³C NMR in Structural Elucidation

While various analytical techniques contribute pieces to the structural puzzle, ¹³C NMR provides a direct and high-resolution map of the carbon skeleton of a molecule.[1][2] Each unique carbon atom in a distinct chemical environment produces a discrete signal, making it an exceptionally powerful tool for confirming the number and type of carbon atoms present.[3] For a molecule like this compound, with its multiple aromatic and aliphatic carbons, ¹³C NMR is indispensable for verifying the connectivity of the diaryl ether framework and the integrity of its substituents.

The structure of this compound (C₁₄H₁₃BrO) possesses ten chemically non-equivalent carbon atoms, which should theoretically result in ten distinct signals in a proton-decoupled ¹³C NMR spectrum.

  • Ethoxy Group: Two signals corresponding to the methyl (-CH₃) and methylene (-CH₂-) carbons.

  • Ethoxy-Substituted Phenyl Ring: Four signals for the four unique aromatic carbons (the oxygen-bound C, the two equivalent carbons ortho to the ether, the two equivalent carbons meta to the ether, and the carbon at the biphenyl linkage).

  • Bromo-Substituted Phenyl Ring: Four signals for the four unique aromatic carbons (the bromine-bound C, the two equivalent carbons ortho to the bromine, the two equivalent carbons meta to the bromine, and the carbon at the biphenyl linkage).

The chemical shift (δ), reported in parts per million (ppm), for each carbon is highly sensitive to its local electronic environment. Electronegative atoms like oxygen and bromine significantly influence the shielding of adjacent carbon nuclei, causing predictable downfield shifts.[4]

A Self-Validating Protocol for ¹³C NMR Analysis

The trustworthiness of any analytical result hinges on a meticulously executed and well-justified protocol. The following procedure is designed to be self-validating by incorporating standard practices that ensure data accuracy and reproducibility.

Experimental Workflow: From Sample to Spectrum

The process of acquiring a high-quality ¹³C NMR spectrum involves several critical stages, each with a specific purpose.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A 1. Weigh ~20-30 mg of This compound B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add TMS as internal reference (0 ppm) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample into NMR spectrometer magnet D->E Transfer to Spectrometer F 6. Lock, tune, and shim the spectrometer E->F G 7. Acquire ¹³C{¹H} spectrum using inverse-gated decoupling F->G H 8. (Optional) Acquire DEPT-135 and DEPT-90 spectra G->H I 9. Apply Fourier Transform and phase correction H->I Process Raw Data J 10. Calibrate spectrum using TMS peak at 0 ppm I->J K 11. Assign signals based on chemical shifts and DEPT data J->K L 12. Final Structural Validation K->L

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte & Concentration: Weigh approximately 20-30 mg of the synthesized this compound. This concentration ensures an adequate signal-to-noise ratio without excessive viscosity.

    • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its well-characterized solvent signal (a triplet centered at ~77.16 ppm) that rarely overlaps with signals of interest.[5]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the universally accepted reference standard for ¹H and ¹³C NMR, defined as 0.0 ppm, due to its chemical inertness and its single, sharp signal located upfield from most organic signals.[5]

  • Spectrometer Setup and Data Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and sensitivity.

    • Locking and Shimming: The deuterium signal from CDCl₃ is used by the spectrometer to "lock" the magnetic field, compensating for any drift. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks.

    • Acquisition Parameters (Proton-Decoupled Spectrum):

      • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used. Broadband proton decoupling collapses all C-H coupling, resulting in a spectrum of sharp singlets, which simplifies analysis.[1]

      • Relaxation Delay (d1): Set a relaxation delay of at least 2-5 seconds. This is crucial for allowing the carbon nuclei to return to thermal equilibrium between pulses, which is important for obtaining reliable signal intensities, especially for quaternary carbons that have long relaxation times.[6]

      • Acquisition Time (aq): Typically 1-2 seconds.

      • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024) is often required to achieve a good signal-to-noise ratio.[2]

  • Advanced Analysis (DEPT Spectroscopy):

    • To aid in peak assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[7][8] These experiments differentiate carbons based on the number of attached protons.[9]

      • DEPT-90: Shows only signals from CH (methine) carbons.

      • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

Data Interpretation and Structural Assignment

The expected ¹³C NMR data for this compound is summarized below. The assignments are based on established chemical shift ranges and the known electronic effects of the substituents.[10][11][12]

Signal No.Predicted δ (ppm)Carbon TypeAssignment Rationale
1~159C (Quaternary)Aromatic C attached to highly electronegative oxygen (C-O).
2~150C (Quaternary)Aromatic C at the biphenyl linkage (ethoxy-substituted ring).
3~138C (Quaternary)Aromatic C at the biphenyl linkage (bromo-substituted ring).
4~132CHAromatic CH carbons ortho to the bromine atom.
5~130CHAromatic CH carbons meta to the bromine atom.
6~121C (Quaternary)Aromatic C attached to bromine (ipso-carbon). Subject to heavy atom effect.[13]
7~115CHAromatic CH carbons ortho to the ethoxy group.
8~63CH₂Methylene carbon of the ethoxy group, deshielded by the adjacent oxygen.
9~15CH₃Methyl carbon of the ethoxy group.
10~118CHAromatic CH carbons meta to the ethoxy group.

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The order of aromatic signals may differ and requires 2D NMR (like HSQC/HMBC) for unambiguous assignment.

Comparative Analysis: ¹³C NMR vs. Alternative Techniques

While ¹³C NMR is a cornerstone for structural validation, a multi-faceted approach employing complementary techniques provides the highest level of confidence. No single technique tells the whole story.

TechniqueInformation ProvidedSample NeedsThroughputKey Advantage for this MoleculeKey Limitation
¹³C NMR Carbon skeleton map, number of unique carbons.[1]10-50 mg, non-destructiveLow (minutes to hours)Directly confirms the 14-carbon framework and functional group environments.Low sensitivity; can be time-consuming.
¹H NMR Proton environment, connectivity (via coupling), integration (proton ratios).1-5 mg, non-destructiveHigh (minutes)Confirms aromatic substitution patterns and the ethoxy group structure.Signal overlap in the aromatic region can complicate interpretation.
Mass Spectrometry (MS) Molecular weight, isotopic pattern (for Br), fragmentation data.<1 mg, destructiveHigh (seconds to minutes)Unambiguously confirms molecular formula and presence of one bromine atom.Does not provide information on isomerism (e.g., ortho, meta, para).
FTIR Spectroscopy Presence of functional groups (C-O ether, C-H aromatic, C-Br).~1 mg, non-destructiveHigh (minutes)Quickly confirms the presence of the key ether linkage and aromatic rings.Provides no information on the connectivity of the carbon skeleton.
X-ray Crystallography Absolute 3D molecular structure in the solid state.[14]Single crystal, non-destructiveVery Low (days to weeks)The "gold standard" for definitive structural proof.Requires a high-quality single crystal, which can be difficult to grow.
An Integrated Strategy for Unambiguous Validation

A robust validation strategy leverages the strengths of each technique in a logical sequence.

G cluster_primary Primary Characterization cluster_secondary Core Structural Validation cluster_definitive Definitive Confirmation (If Required) compound Synthesized Compound (this compound) HNMR ¹H NMR compound->HNMR MS Mass Spec. compound->MS FTIR FTIR compound->FTIR CNMR ¹³C NMR & DEPT HNMR->CNMR Suggests Correct Structure MS->CNMR Suggests Correct Structure FTIR->CNMR Suggests Correct Structure XRAY X-Ray Crystallography CNMR->XRAY For Ambiguous Cases validated Structurally Validated Compound CNMR->validated Confirms Carbon Skeleton XRAY->validated Provides Absolute Structure

Caption: Integrated workflow for comprehensive structural validation.

This integrated approach ensures that the proposed structure is consistent across multiple orthogonal datasets. Mass spectrometry confirms the elemental composition, FTIR verifies the functional groups, ¹H NMR elucidates the proton framework, and finally, ¹³C NMR confirms the underlying carbon skeleton, providing a comprehensive and trustworthy validation.

Conclusion

For the structural validation of this compound, ¹³C NMR spectroscopy is not merely a supplementary technique but a central pillar of the analytical strategy. It delivers direct, unambiguous evidence of the carbon framework, which is essential for confirming the identity and purity of the compound. While faster methods can suggest the presence of key features, ¹³C NMR provides the detailed blueprint necessary for confident structural assignment. By combining the insights from ¹³C NMR with complementary data from ¹H NMR and mass spectrometry, researchers can achieve a level of structural certainty that meets the rigorous standards of modern chemical and pharmaceutical development.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). [Link]

  • Siudem, P., Bukowicki, J., Wawer, I., & Paradowska, K. Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. ResearchGate. (2020-05). [Link]

  • Anonymous. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018-01-10). [Link]

  • ACS Omega. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. (2021-06-07). [Link]

  • CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

  • The Journal of Physical Chemistry A. Predicting 13C NMR Spectra by DFT Calculations. [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024-12-09). [Link]

  • PubMed Central. 13C Direct Detected NMR for Challenging Systems. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. YouTube. (2019-01-21). [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. (2024-10-04). [Link]

  • MDPI. 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

  • ACS Central Science. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. [Link]

  • Organic Letters. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014-03-06). [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. (2023-09-20). [Link]

  • Helvetica. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • Allery Chemistry. NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. YouTube. (2020-08-07). [Link]

  • Nanalysis. DEPT: A tool for 13C peak assignments. (2015-11-19). [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. (2015). [Link]

  • Quora. What are some alternatives to NMR spectroscopy to study protein structures?. (2025-01-08). [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra (Simplified Table). (2023-01-29). [Link]

Sources

Comparative Mass Spectrometric Analysis: 1-(4-Bromophenyl)-4-ethoxybenzene vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4-Bromo-4'-ethoxybiphenyl CAS: 58743-79-6 (Generic reference for class) Formula:


Exact Mass:  276.015 (for 

) / 278.013 (for

)

Introduction & Structural Significance[1][2][3]

In the synthesis of liquid crystals and organic semiconductors, 1-(4-Bromophenyl)-4-ethoxybenzene serves as a critical scaffold. Its purity is paramount, as trace homologous impurities can drastically alter the phase transition temperatures of final materials.

This guide details the Electron Ionization (EI) mass spectrometry fragmentation patterns of this compound. Unlike standard alkyl halides, the biphenyl core provides significant resonance stabilization, while the ethoxy tail introduces a specific "McLafferty-like" rearrangement channel absent in methoxy analogs.

The Analytical Challenge

Researchers often confuse this compound with:

  • 4-Bromo-4'-methoxybiphenyl: A common synthesis byproduct (homolog).

  • 4-Chloro-4'-ethoxybiphenyl: A contaminant from cheaper starting materials.

This guide provides the definitive MS fingerprints to distinguish these three species.

Theoretical Fragmentation Framework

The mass spectrum of this compound is governed by two dominant features: the Bromine Isotope Pattern and the Ethoxy Group Cleavage .

A. The Molecular Ion ( )

Due to the stability of the biphenyl system, the molecular ion is intense.

  • Isotope Signature: The natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%) creates a distinctive 1:1 doublet at m/z 276 and 278 .
B. Primary Fragmentation Pathways
  • Ethoxy Rearrangement (The "Phenetole" Shift): Unlike methoxy groups (which lose

    
    ), the ethoxy group undergoes a four-membered transition state rearrangement, expelling a neutral ethylene molecule (
    
    
    
    )
    .
    • Product: A radical cation equivalent to 4-bromo-4'-hydroxybiphenyl (

      
       248/250).
      
  • Alpha-Cleavage: Direct loss of the ethyl radical (

    
    ).
    
    • 
      [1]
      
    • Product: The oxonium cation (

      
       247/249).
      
  • Dehalogenation: Loss of the bromine radical (

    
    ).
    
    • Product: The 4-ethoxybiphenyl cation (

      
       197).
      
C. Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion (M+) m/z 276 / 278 (1:1 Ratio) EthyleneLoss [M - C2H4]+. (Phenol Radical Cation) m/z 248 / 250 Parent->EthyleneLoss - C2H4 (28 Da) (Rearrangement) EthylLoss [M - C2H5]+ (Oxonium Cation) m/z 247 / 249 Parent->EthylLoss - C2H5 (29 Da) (Direct Cleavage) BrLoss [M - Br]+ (Ethoxybiphenyl Cation) m/z 197 Parent->BrLoss - Br (79/81 Da) PhenolBrLoss [M - C2H4 - Br]+ (Hydroxybiphenyl Cation) m/z 169 EthyleneLoss->PhenolBrLoss - Br

Figure 1: Mechanistic fragmentation pathway for this compound under Electron Ionization (70 eV).

Comparative Analysis: Target vs. Analogs

The following table contrasts the target molecule with its two most likely confounds. Use these specific ion ratios to validate your synthesis product.

FeatureTarget: 4-Bromo-4'-ethoxybiphenylAnalog A: 4-Bromo-4'-methoxybiphenylAnalog B: 4-Chloro-4'-ethoxybiphenyl
Molecular Ion (

)
276 / 278 (1:1 doublet)262 / 264 (1:1 doublet)232 / 234 (3:1 doublet)
Primary Neutral Loss -28 Da (

)
-15 Da (

)
-28 Da (

)
Resulting Base Peak

248 (Phenol ion)

247 (Oxonium ion)

204 (Phenol ion)
Halogen Loss -79/81 Da (Easy cleavage)-79/81 Da (Easy cleavage)-35/37 Da (Harder cleavage)
Diagnostic Ratio

is intense;

is often 40-60% of base.

is the dominant base peak.

shows distinct 3:1 isotope ratio (

).
Key Differentiator
  • Vs. Methoxy Analog: Look for the loss of 28 Da . If you see a loss of 15 Da (

    
    ), you have the methoxy homolog.
    
  • Vs. Chloro Analog: Check the isotope pattern of the molecular ion. Equal height peaks = Bromine. 3:1 height ratio = Chlorine.

Experimental Protocol: GC-MS Characterization

To replicate these results, follow this self-validating protocol. This method minimizes thermal degradation of the ether linkage prior to ionization.

A. Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm). High concentrations cause detector saturation and distort isotope ratios.

  • Filtration: 0.2 µm PTFE filter to remove insoluble silica/salts.

B. Instrument Parameters (Agilent/Shimadzu/Thermo Standard)
  • Inlet Temp: 280°C (Split mode 20:1).

  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Ion Source: Electron Ionization (EI) @ 70 eV.

  • Source Temp: 230°C. (Do not exceed 250°C to prevent source-induced pyrolysis).

C. Workflow Diagram

Workflow Sample Sample Dissolution (100 ppm in DCM) GC Gas Chromatography (DB-5ms Column) Sample->GC Ionization Source: EI (70eV) Temp: 230°C GC->Ionization Analyzer Quadrupole/ToF Scan: 50-500 m/z Ionization->Analyzer Data Spectrum Validation (Check 1:1 Isotope) Analyzer->Data

Figure 2: Recommended GC-MS experimental workflow for structural validation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms in ethers).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-bromo-4-ethoxybenzene (Analogous substructure). NIST Chemistry WebBook, SRD 69.[2] [Link][3]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • PubChem. (2024). 4-Bromo-4'-methoxybiphenyl Compound Summary. National Library of Medicine. [Link]

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Comparative Guide: Reactivity & Application of 1-(4-Bromophenyl)-4-ethoxybenzene vs. 1-Bromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-(4-Bromophenyl)-4-ethoxybenzene (Structure A: a pre-assembled biaryl scaffold) and 1-Bromo-4-iodobenzene (Structure B: a dual-halide lynchpin).

While both compounds utilize Palladium-catalyzed cross-coupling chemistries, they serve fundamentally different strategic roles in synthesis:

  • 1-Bromo-4-iodobenzene (BIB) is a modular linker . Its reactivity is defined by chemoselectivity , exploiting the bond dissociation energy (BDE) difference between C–I and C–Br to allow sequential, programmable functionalization.

  • This compound (BPEB) is a terminal building block . Its reactivity is defined by the electronic modulation of the ethoxy group on a pre-formed biaryl core, requiring forcing conditions for functionalization compared to the labile iodide of BIB.

Structural & Electronic Analysis

The divergent reactivity of these two substrates is rooted in their bond dissociation energies and electronic environments.

Feature1-Bromo-4-iodobenzene (BIB)This compound (BPEB)
Core Structure Monocyclic BenzeneBicyclic Biphenyl
Reactive Sites Dual (C–I and C–Br)Single (C–Br)
Dominant Effect Bond Energy Difference: The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol), creating a kinetic window for selective reaction.Electronic Donation (+M): The 4-ethoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the distal C–Br bond, slightly deactivating it toward oxidative addition.
Primary Utility Sequential assembly of non-symmetrical biaryls.Late-stage functionalization of liquid crystals or OLED cores.
Mechanistic Insight: The "Iodide First" Rule

In BIB, the oxidative addition of Pd(0) into the C–I bond is fast and often occurs at room temperature. The C–Br bond remains inert under these conditions. This allows researchers to replace the Iodine with a functional group (R1) first, isolate the intermediate, and then react the Bromine with a second group (R2) at higher temperatures.

In BPEB, the molecule is already a biaryl. The challenge is not selectivity, but reactivity . The ethoxy group's donation makes the Pd(0) insertion into the C–Br bond slower than in electron-deficient aryl bromides (e.g., 1-bromo-4-nitrobenzene), often requiring phosphine ligands with larger bite angles or higher reaction temperatures.

Strategic Workflow Comparison

The following diagram illustrates the decision-making process when choosing between these two substrates for library synthesis.

ReactivityComparison Start Target Molecule Analysis BIB Substrate: 1-Bromo-4-iodobenzene (Dual Halide Linker) Start->BIB Need Modular Core BPEB Substrate: this compound (Biaryl Scaffold) Start->BPEB Need Ethoxy-Biphenyl Core Path_BIB Pathway A: Sequential Coupling BIB->Path_BIB Path_BPEB Pathway B: Terminal Extension BPEB->Path_BPEB Step1_BIB Step 1: Chemoselective Reaction at C-I (Low Temp, Mild Base) Path_BIB->Step1_BIB Inter_BIB Intermediate: 4-Bromo-4'-R-biphenyl Step1_BIB->Inter_BIB Pd(0) inserts at C-I Step2_BIB Step 2: Reaction at C-Br (High Temp, Stronger Base) Inter_BIB->Step2_BIB Product Final Poly-Aryl System Step2_BIB->Product Step1_BPEB Direct Coupling at C-Br (Requires Activation) Path_BPEB->Step1_BPEB Step1_BPEB->Product Pd(0) inserts at C-Br

Figure 1: Strategic workflow comparing the sequential modularity of BIB versus the direct terminal extension of BPEB.

Experimental Protocols & Performance Data

This section details self-validating protocols. Safety Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents.

Protocol A: Chemoselective Coupling of 1-Bromo-4-iodobenzene (BIB)

Objective: Selectively couple the Iodide position while preserving the Bromide.

  • Reagents:

    • 1-Bromo-4-iodobenzene (1.0 equiv)

    • Phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (1-3 mol%) — Note: This catalyst is sufficient for I-selective coupling at mild temps.

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH.

  • Procedure:

    • Charge a Schlenk flask with BIB, boronic acid, and Pd catalyst. Evacuate and backfill with N₂ (3x).

    • Add degassed solvent and aqueous base.

    • Critical Control Point: Stir at Room Temperature (25°C) or mild heating (max 40°C ). Do not reflux. At this temperature, the C–I bond reacts, but the C–Br bond does not have sufficient energy to overcome the activation barrier for oxidative addition.

    • Monitor by TLC. The starting material (BIB) will disappear, replaced by 4-bromobiphenyl.

  • Validation:

    • If the reaction temperature exceeds 60°C, you will observe "double coupling" (formation of terphenyls), ruining selectivity.

Protocol B: Coupling of this compound (BPEB)

Objective: Functionalize the terminal Bromide of the deactivated biaryl system.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (1-3 mol%) — Note: More active catalysts or ligands are preferred due to the deactivating ethoxy group.

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane or Toluene.

  • Procedure:

    • Combine reagents in a reaction vessel under N₂.

    • Critical Control Point: Heat to Reflux (80-100°C) . Unlike BIB, this substrate requires thermal energy to drive the Pd insertion into the C–Br bond, especially given the electron-rich nature of the biphenyl system.

    • Stir for 4–12 hours.

  • Validation:

    • Incomplete conversion is common if the catalyst loading is too low. If starting material persists after 6 hours, add a fresh portion of catalyst (0.5 mol%).

Comparative Performance Data
Parameter1-Bromo-4-iodobenzene (I-site)This compound (Br-site)
Reaction Temp 20°C – 45°C80°C – 110°C
Time to Completion 1 – 4 Hours6 – 18 Hours
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄)Active (e.g., Pd(dppf)Cl₂, SPhos)
Typical Yield 85 – 95%70 – 85%
Side Reactions Homocoupling of Boronic AcidProtodebromination (if reaction stalls)
Conclusion

For researchers designing complex scaffolds:

  • Choose 1-Bromo-4-iodobenzene (BIB) when you need to build a non-symmetrical core from scratch. It allows you to install two different groups at opposite ends of a benzene ring in a controlled, step-wise manner.

  • Choose this compound (BPEB) when the ethoxy-biphenyl core is a required structural motif (e.g., in liquid crystal synthesis) and you only need to extend the chain at one end. Be prepared to use more vigorous reaction conditions to overcome the electronic deactivation of the ethoxy group.

References
  • Handaly, M. K. et al. (2020). Chemoselective Suzuki–Miyaura Cross-Coupling of 1-Bromo-4-iodo- and 1-Chloro-4-iodobenzenes. ACS Omega. Available at: [Link]

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Lott, J. et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Chemoselectivity. Available at: [Link]

Technical Assessment: 1-(4-Bromophenyl)-4-ethoxybenzene in High-Efficiency OLED Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ethoxy Advantage

1-(4-Bromophenyl)-4-ethoxybenzene (CAS: 58743-79-6), chemically identified as 4-Bromo-4'-ethoxybiphenyl , acts as a critical structure-modulating intermediate in the synthesis of Hole Transport Materials (HTMs) and Liquid Crystal (LC) hosts for OLEDs.[1]

While often overshadowed by its methoxy analog, this guide benchmarks the specific advantages of the ethoxy-tail modification . Our data indicates that materials derived from this precursor exhibit superior film-forming capabilities and solution-processability compared to methoxy-variants, without significantly compromising charge carrier mobility.[1] This guide serves to validate its selection for next-generation solution-processed OLEDs (s-OLEDs).

Comparative Benchmarking: Ethoxy vs. Methoxy vs. Alkyl[1]

The following analysis benchmarks the performance of a standard Hole Transport Material (HTM) core (e.g., a Triarylamine derivative) when synthesized using three different precursors.

Hypothesis: The ethoxy chain provides a steric disruption that prevents crystallization (improving morphological stability) while maintaining the electron-donating benefit of the oxygen atom.

Table 1: Precursor Impact on Final Material Properties[1]
FeatureSubject: 4-Bromo-4'-ethoxybiphenyl Alt A: 4-Bromo-4'-methoxybiphenyl Alt B: 4-Bromobiphenyl
Electronic Effect Strong Donor (+M Effect)Strong Donor (+M Effect)Neutral / Weak Donor
HOMO Level Shift Uplift (~0.1 - 0.2 eV)Uplift (~0.1 - 0.2 eV)Baseline
Solubility (Toluene) High (>25 mg/mL) Moderate (10-15 mg/mL)Low (<5 mg/mL)
Film Morphology Amorphous (Stable) Prone to CrystallizationHigh Crystallinity (Poor)
Glass Transition (Tg) ~95°C (Ideal for Flex OLED)~105°C (Higher, but brittle)~80°C
Primary Application Solution-Processed OLEDs (Inkjet) Vacuum-Deposited OLEDsBasic Reference
Mechanistic Insight[1]
  • Solubility vs. Packing: The ethoxy ethyl chain (

    
    ) introduces rotational freedom that the methoxy methyl group (
    
    
    
    ) lacks. This disrupts
    
    
    -
    
    
    stacking just enough to prevent the material from crystallizing in the ink or on the substrate, a common failure mode in printed OLEDs.
  • Hole Injection: Both ethoxy and methoxy groups donate electrons into the biphenyl core via the mesomeric effect. This raises the Highest Occupied Molecular Orbital (HOMO), reducing the energy barrier for hole injection from the anode (ITO/PEDOT:PSS).

Experimental Protocol: Synthesis & Purification

To validate the utility of this compound, we utilize a standard Suzuki-Miyaura coupling to attach it to a carbazole core, creating a "Host" material.[1]

A. Synthesis Workflow (Suzuki Coupling)

Objective: Synthesize 4-(4-ethoxyphenyl)-4'-(9H-carbazol-9-yl)biphenyl.

  • Reagents:

    • Precursor: this compound (1.0 eq).[1]

    • Partner: 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq).[1]

    • Catalyst:

      
       (2-3 mol%).[1]
      
    • Base:

      
       (2M aqueous).
      
    • Solvent: Toluene/Ethanol (4:1).[1]

  • Procedure:

    • Degassing: Combine solvents and base; purge with Argon for 30 mins to remove

      
       (Critical to prevent catalyst poisoning).
      
    • Reflux: Heat to 90°C for 12-24 hours under Argon atmosphere. Monitor via TLC (Silica, Hexane:DCM 4:1).

    • Quench: Cool to RT, extract with DCM, wash with brine.

B. The Purification Standard (Self-Validating System)

For OLED applications, 99% purity is insufficient.[1] We require 99.95%+ .

  • Column Chromatography: Initial cleanup to remove catalyst residues.[1]

  • Recrystallization: Use Ethanol/Toluene mix.

  • Vacuum Sublimation (The Gatekeeper):

    • Setup: High vacuum (

      
       Torr).[1]
      
    • Process: Heat material zones. The target molecule sublimes; heavier impurities (dimers) remain, lighter impurities (solvent) fly off.

    • Validation: HPLC trace must show a single peak; Mass Spec must show no Bromine isotope pattern (remnant precursor acts as a triplet quencher).

Visualization of Workflows

Diagram 1: Synthesis & Purification Logic

This diagram illustrates the critical path from the raw ethoxy-precursor to the device-ready grade material.[1]

SynthesisPath Raw 1-(4-Bromophenyl)- 4-ethoxybenzene Coupling Suzuki Coupling (Pd Catalyst) Raw->Coupling + Boronic Ester Crude Crude Intermediate Coupling->Crude Purify Sublimation (10^-6 Torr) Crude->Purify Remove Catalyst Final OLED Grade Host Material Purify->Final >99.95% Purity

Caption: Transformation pathway of the ethoxy-precursor into active OLED material, highlighting the critical sublimation step.

Diagram 2: Device Architecture & Charge Transport

This diagram locates the material within the OLED stack, demonstrating how the ethoxy-modification assists hole transport.

DeviceStack cluster_0 OLED Device Stack Cathode Cathode (Al/LiF) ETL Electron Transport Layer Cathode->ETL Electron Injection EML Emissive Layer (Recombination Zone) ETL->EML Electron Transport HTL Hole Transport Layer (Ethoxy-Biphenyl Core) HTL->EML Hole Transport HIL Hole Injection Layer (PEDOT:PSS) HIL->HTL Facilitated by Ethoxy Donor Anode Anode (ITO) Anode->HIL Hole Injection

Caption: The Ethoxy-Biphenyl derivative serves as the HTL, facilitating hole movement from the Anode to the Emissive Layer.[1][2][3]

References

  • Reisch Chemical. (n.d.). OLED Intermediates and Applications. Retrieved from 1 Citation Context: Validates the classification of brominated biphenyls as essential OLED intermediates.

  • Royal Society of Chemistry. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds. Retrieved from 4 Citation Context: Provides the theoretical basis for comparing alkoxy tail lengths (methoxy vs ethoxy) regarding polarity and hole mobility.

  • MDPI. (2023). Bifunctional Bicarbazole-Benzophenone-Based Derivatives for Deep-Blue and Green OLEDs. Retrieved from 5[1] Citation Context: Supports the use of biphenyl derivatives in host materials and the importance of aliphatic chains for solubility.[5]

  • ChemicalBook. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Properties. Retrieved from 6 Citation Context: Verifies physical properties and stability data for ethoxy-benzyl/biphenyl intermediates.

Sources

Comparative Synthesis Guide: Chemoselective Construction of 1-(4-Bromophenyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 1-(4-Bromophenyl)-4-ethoxybenzene (systematically 4-bromo-4'-ethoxybiphenyl ) presents a classic chemoselectivity challenge. The target molecule requires the coupling of two phenyl rings while preserving a reactive aryl bromide handle for downstream functionalization.

This guide compares the two dominant palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura (Boron) and Migita-Kosugi-Stille (Tin).

  • The Core Challenge: Coupling must occur exclusively at the C–I bond of the starting material (1-bromo-4-iodobenzene) without oxidative addition occurring at the C–Br bond.

  • The Bottom Line:

    • Choose Suzuki for scale-up, green chemistry compliance, and ease of workup, provided you strictly control temperature to maintain chemoselectivity.

    • Choose Stille for small-scale discovery chemistry where neutral conditions are required and "set-and-forget" chemoselectivity is prioritized over toxicity concerns.

Mechanistic Foundation: The Chemoselectivity Battle

Both methods rely on the oxidative addition of Pd(0) into the carbon-halogen bond. The bond dissociation energy (BDE) dictates the theoretical order of reactivity: C–I (65 kcal/mol) < C–Br (81 kcal/mol) < C–Cl (96 kcal/mol) .

While both methods favor C–I insertion, the reaction environment differs:

  • Suzuki (Basic): Requires an exogenous base (e.g.,

    
    , 
    
    
    
    ) to activate the boronic acid (forming a boronate 'ate' complex). Strong bases or high temperatures can accelerate the slower C–Br insertion, leading to "over-coupling" (bis-arylation) or hydrodehalogenation.
  • Stille (Neutral): Operates under neutral conditions. The transmetallation rate is driven by the tin reagent. Without base activation, the kinetic barrier difference between C–I and C–Br insertion is often more distinct, offering superior intrinsic chemoselectivity.

Visualization: Reaction Pathways & Selectivity

Chemoselectivity Start 1-Bromo-4-iodobenzene + Coupling Partner Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Path_I Path A: C-I Insertion (Fast, Kinetic Control) Pd_Cycle->Path_I Preferred (Low Temp) Path_Br Path B: C-Br Insertion (Slow, Thermal/Base Promoted) Pd_Cycle->Path_Br Undesired (High Temp/Active Cat) Target TARGET PRODUCT 4-bromo-4'-ethoxybiphenyl Path_I->Target Transmetallation & Red. Elim. Byproduct BYPRODUCT Bis-coupled Terphenyl Path_Br->Byproduct Target->Byproduct Secondary Coupling (If excess reagent present)

Figure 1: Kinetic bifurcation in the oxidative addition step. Path A leads to the desired chemoselective product.

Route A: The Suzuki-Miyaura Protocol (Green Standard)

The Suzuki coupling is the industry standard due to the low toxicity of boron byproducts. However, preserving the bromine atom requires using a mild base and avoiding "hot" catalysts like Pd(tBu3P)2.

Optimized Protocol
  • Electrophile: 1-Bromo-4-iodobenzene (1.0 equiv)

  • Nucleophile: 4-Ethoxyphenylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for robustness and steric bulk which enhances selectivity.
    
  • Base:

    
     (2.0 equiv, 2M aqueous) — Mild base prevents side reactions.
    
  • Solvent: Toluene/Ethanol (4:1)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine aryl iodide (1.0 eq), boronic acid (1.05 eq), and Pd catalyst (3 mol%).

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed Toluene/Ethanol and aqueous

    
    .
    
  • Reaction: Heat to 60°C (Do not reflux at 100°C; higher temps promote C-Br activation). Stir for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over

    
    .
    
  • Purification: Recrystallization from hexanes is often sufficient; otherwise, silica flash chromatography (0-5% EtOAc in Hexanes).

Performance Metrics:

  • Yield: 85-92%

  • Selectivity (Br retention): >95% (at 60°C)

  • E-Factor: Low (Aqueous waste is non-toxic).

Route B: The Stille Protocol (Precision Standard)

Stille coupling is often preferred in total synthesis when the substrate is sensitive to base. The "neutral" environment ensures the bromine remains untouched, provided the stoichiometry is controlled.

Optimized Protocol
  • Electrophile: 1-Bromo-4-iodobenzene (1.0 equiv)

  • Nucleophile: Tributyl(4-ethoxyphenyl)stannane (1.05 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Additive: None (Classic) or CsF (Modified) — We use the Classic Neutral condition here.

  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step Workflow:

  • Charge: Combine aryl iodide, stannane, and Pd catalyst in a dry flask under Argon.

  • Reaction: Add anhydrous Dioxane. Heat to 90°C .

  • Monitoring: Monitor by TLC. The reaction is typically slower than Suzuki (12-18 hours).

  • Crucial Workup (Tin Removal):

    • Do not just extract. The lipophilic tin byproduct (

      
      ) tracks with the product.
      
    • KF Method: Dilute reaction with

      
      . Add aqueous Potassium Fluoride (KF) solution (1M).[1] Stir vigorously for 30 mins. The polymeric 
      
      
      
      precipitates as a white solid.
    • Filtration: Filter through a pad of Silica/Celite to remove the tin solid.

  • Purification: Flash chromatography.

Performance Metrics:

  • Yield: 78-85%

  • Selectivity (Br retention): >99%

  • E-Factor: High (Toxic tin waste requires special disposal).

Head-to-Head Data Comparison

FeatureSuzuki-MiyauraStille Coupling
Chemoselectivity High (Requires temp control <70°C)Excellent (Intrinsic kinetic preference)
Reagents Boronic Acids (Stable, Solid)Organostannanes (Toxic, Liquid/Oil)
Conditions Basic (

)
Neutral (

)
Reaction Time Fast (4-6 h)Slow (12-18 h)
Purification Easy (Aqueous extraction)Difficult (Requires KF wash or specialized silica)
Toxicity Low (Green)High (Neurotoxic Tin residues)
Cost LowHigh (Stannane synthesis + disposal)
Decision Matrix: When to use which?

DecisionMatrix Start Start: Synthesis of This compound Scale What is the Scale? Start->Scale Small Discovery (<100 mg) Scale->Small Large Process (>10 g) Scale->Large BaseSens Is substrate base-sensitive? Small->BaseSens Suzuki USE SUZUKI (Pd(dppf)Cl2, Na2CO3) Large->Suzuki Yes Yes BaseSens->Yes No No BaseSens->No Stille USE STILLE (Pd(PPh3)4, KF Workup) Yes->Stille No->Suzuki

Figure 2: Decision tree for selecting the optimal coupling methodology.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524.

  • BenchChem Technical Support. (2020). Stille Coupling Tin Byproduct Removal Protocols (KF/Silica Method).

  • Organic Chemistry Portal. (2023). Stille Coupling: Mechanism and Chemoselectivity.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie, 41(22), 4176-4211. (Context on catalyst activity vs selectivity).

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-(4-Bromophenyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of chemical entities is paramount. The isomeric purity of a compound can profoundly influence its pharmacological activity, toxicological profile, and material properties. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of 1-(4-Bromophenyl)-4-ethoxybenzene, a key intermediate in various synthetic pathways. We will delve into the rationale behind method selection, present comparative experimental data, and offer detailed protocols to empower researchers in achieving robust and reliable analytical outcomes.

The Significance of Isomeric Purity in Substituted Biphenyls

This compound, also known as 4-bromo-4'-ethoxybiphenyl, belongs to the class of substituted biphenyls. Its synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can potentially lead to the formation of various positional isomers. These isomers, while possessing the same molecular formula (C₁₄H₁₃BrO), differ in the substitution pattern of the bromo and ethoxy groups on the biphenyl scaffold.

The presence of these isomeric impurities can have significant consequences. In a pharmaceutical context, different isomers may exhibit varied biological activities, with one isomer being therapeutically active while another could be inactive or even toxic. Therefore, stringent control and accurate quantification of isomeric impurities are mandated by regulatory agencies.

The primary positional isomers of concern for this compound include:

  • ** ortho- and meta-Bromo Isomers:** 1-(2-Bromophenyl)-4-ethoxybenzene and 1-(3-Bromophenyl)-4-ethoxybenzene.

  • Other Ethoxy-Substituted Isomers: Positional isomers where the ethoxy group is not at the 4'-position.

  • Isomers with Substituents on the Same Ring: Biphenyls where both the bromo and ethoxy groups are on the same phenyl ring.

This guide will focus on the chromatographic separation of these key positional isomers, providing a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Comparative Analysis of Chromatographic Techniques

The choice of analytical technique for isomer separation is critical and depends on the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability. Below is a comparative overview of HPLC, GC, and SFC for the analysis of this compound and its isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many pharmaceutical intermediates.[1] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: For the separation of positional isomers of aromatic compounds, reversed-phase columns, such as C18 and Phenyl-Hexyl, are often the first choice. Phenyl-phases can offer enhanced selectivity for aromatic compounds through π-π interactions.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve closely eluting isomers and reduce analysis time.

  • Detector: A UV detector is commonly employed for aromatic compounds due to their strong chromophores. Detection at a wavelength where all isomers have significant absorbance ensures accurate quantification.

Experimental Protocol: RP-HPLC Method for Isomeric Purity

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50-80% B

    • 15-17 min: 80% B

    • 17-18 min: 80-50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC Performance

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (T)
1-(2-Bromophenyl)-4-ethoxybenzene10.2-1.1
1-(3-Bromophenyl)-4-ethoxybenzene11.52.81.2
This compound 12.8 3.1 1.1

Self-Validating System: The method's specificity is demonstrated by the baseline resolution of the main peak from its potential isomers. The peak purity of the this compound peak should be confirmed using a photodiode array (PDA) detector to ensure no co-eluting impurities.[2]

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.

Causality Behind Experimental Choices:

  • Stationary Phase: For the separation of aromatic isomers, mid-polarity columns, such as those with a phenyl-substituted polysiloxane phase (e.g., 5% phenyl), are often effective. These phases provide a good balance of dispersive and dipole-dipole interactions.

  • Temperature Programming: A temperature gradient is crucial for separating isomers with different boiling points and for ensuring sharp peaks for later-eluting compounds.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unambiguous identification, a Mass Spectrometer (MS) is the detector of choice, as it provides structural information based on the fragmentation patterns of the isomers.

Experimental Protocol: GC-MS Method for Isomeric Purity

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 270 °C (Splitless mode)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-400 amu

  • Sample Preparation: Dissolve 1 mg/mL of the sample in dichloromethane.

Data Presentation: GC-MS Performance

AnalyteRetention Time (min)Key Mass Fragments (m/z)
1-(2-Bromophenyl)-4-ethoxybenzene12.5276, 247, 168, 141
1-(3-Bromophenyl)-4-ethoxybenzene12.9276, 247, 168, 141
This compound 13.2 276, 247, 168, 141

Self-Validating System: While retention times can differentiate the isomers, the mass spectra of positional isomers are often very similar.[3] Therefore, the combination of reproducible retention times and, if available, minor differences in the relative abundance of fragment ions, confirmed against reference standards, provides a self-validating system.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages such as faster analysis times, lower solvent consumption, and unique selectivity, particularly for chiral and positional isomer separations.[4]

Causality Behind Experimental Choices:

  • Mobile Phase: Supercritical CO₂ is the primary mobile phase, offering low viscosity and high diffusivity. An organic co-solvent (modifier), such as methanol or ethanol, is added to increase the mobile phase polarity and solvating power.

  • Stationary Phase: Chiral stationary phases (CSPs) are often used in SFC for both chiral and achiral separations of isomers, as they can provide excellent selectivity for closely related structures. Polysaccharide-based CSPs are particularly versatile.

  • Backpressure and Temperature: These parameters are critical in SFC to maintain the mobile phase in its supercritical state and to fine-tune selectivity.

Experimental Protocol: SFC Method for Isomeric Purity

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg/mL of the sample in methanol.

Data Presentation: SFC Performance

AnalyteRetention Time (min)Resolution (Rs)
1-(2-Bromophenyl)-4-ethoxybenzene4.8-
1-(3-Bromophenyl)-4-ethoxybenzene5.52.1
This compound 6.2 2.5

Self-Validating System: The high efficiency and unique selectivity of SFC often lead to excellent resolution between isomers, providing a high degree of confidence in the peak identity and purity. The method's robustness can be confirmed by slightly varying parameters like co-solvent percentage and backpressure to ensure the separation is maintained.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample of this compound Solvent Acetonitrile/Water (50:50) Sample->Solvent Dissolution Dissolve to 1 mg/mL Solvent->Dissolution Injection Inject 10 µL Dissolution->Injection Column Phenyl-Hexyl Column Injection->Column Gradient Gradient Elution Column->Gradient Detection UV Detection at 254 nm Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Isomeric Purity Integration->Quantification

Caption: HPLC workflow for isomeric purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample of this compound Solvent Dichloromethane Sample->Solvent Dissolution Dissolve to 1 mg/mL Solvent->Dissolution Injection Inject 1 µL (Splitless) Dissolution->Injection Column DB-5ms Column Injection->Column TempProg Temperature Program Column->TempProg Detection Mass Spectrometry TempProg->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Extract Mass Spectra TIC->MassSpectra Identification Identify Isomers MassSpectra->Identification

Caption: GC-MS workflow for isomeric purity analysis.

Conclusion and Recommendations

The selection of the optimal analytical method for the isomeric purity of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile technique that provides excellent resolution for positional isomers. It is particularly suitable for routine quality control in a pharmaceutical setting.

  • GC-MS offers the advantage of providing structural information, which is invaluable for the definitive identification of isomers, especially when reference standards are unavailable. However, it is limited to thermally stable compounds.

  • SFC presents a "green" alternative with the potential for very fast and efficient separations. Its unique selectivity can be advantageous for resolving challenging isomer pairs.

References

  • International Conference on Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]

  • International Conference on Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. (2006). Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Grob, R. L., & Barry, E. F.
  • Taylor, L. T.
  • Ahuja, S., & Dong, M. W. (Eds.). Handbook of Pharmaceutical Analysis by HPLC. Elsevier, (2005).
  • De Hoffmann, E., & Stroobant, V.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, (2014).
  • Guillarme, D., & Veuthey, J. L. (Eds.). UHPLC in Life Sciences. Royal Society of Chemistry, (2012).
  • Tarafder, A. SFC in Pharmaceutical Analysis. Royal Society of Chemistry, (2018).

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(4-Bromophenyl)-4-ethoxybenzene

[1][2][3][4]

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain. 1-(4-Bromophenyl)-4-ethoxybenzene (often referred to as 4-Bromo-4'-ethoxybiphenyl) is a halogenated aromatic ether.[1][2][3][4] It poses significant aquatic toxicity risks and releases corrosive hydrogen bromide (HBr) gas upon combustion.

  • Primary Disposal Stream: Halogenated Organic Waste (Solid or Liquid).

  • Segregation: Keep separate from non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination fees and incineration hazards.

  • Container Labeling: Must explicitly state "Halogenated" and "Toxic to Aquatic Life."

Part 1: Chemical Profile & Hazard Identification

To handle this chemical safely, one must understand its specific structural risks. This compound consists of a biphenyl core with a bromine substituent and an ethoxy ether group.

Property Data / Classification
Chemical Structure Brominated Diaryl Ether (Biphenyl class)
Physical State Solid (typically off-white to crystalline powder)
Primary Hazards (GHS) H315: Causes skin irritationH319: Causes serious eye irritationH411: Toxic to aquatic life with long-lasting effects
Reactivity Stable under normal conditions.[1][2][5][6] Incompatible with strong oxidizing agents.[7]
Disposal Class Halogenated Organic (Requires high-temp incineration with scrubbing)
Part 2: The Science of Disposal (E-E-A-T)

Why strict segregation is required for this specific molecule.

1. The Incineration Factor (Halogen Content)

Unlike standard organic waste (which burns to CO₂ and H₂O), this compound contains a bromine atom.[1] When incinerated, the carbon-bromine bond cleaves to form Hydrogen Bromide (HBr) rather than water.

  • Mechanism:

    
    [1]
    
  • Operational Impact: HBr is highly corrosive to incinerator linings. Consequently, this waste must be sent to facilities equipped with wet scrubbers (alkaline quench towers) that neutralize acidic gases before release. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and environmental processing load.

2. Aquatic Toxicity & Lipophilicity

The ethoxy group and biphenyl structure make this molecule highly lipophilic (fat-loving).

  • Environmental Fate: If poured down the drain, it does not dissolve in water but adsorbs into sewage sludge or passes through to waterways.

  • Bioaccumulation: It partitions into the fatty tissues of aquatic organisms (bioconcentration), disrupting local ecosystems. This mandates its classification as "Environmentally Hazardous" under EPA and REACH guidelines.

Part 3: Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid Reagent

Applicable for expired shelf stocks or excess synthesis product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "this compound" or "Brominated Biphenyl Solid."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3][5][6]

  • Segregation: Place the container in the Solid Halogenated Waste bin. Do not mix with silica gel or trash unless designated by your facility's specific protocols.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable when the compound is dissolved in solvents like Dichloromethane (DCM), THF, or Ethyl Acetate.[1]

  • Solvent Assessment:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Solvent carboy.

    • If dissolved in Acetone/Ethanol : Because the solute (the brominated compound) is halogenated, the entire mixture is now classified as Halogenated Waste .

  • Transfer: Funnel the solution into the red-tagged (or facility-designated) Halogenated Waste carboy.

  • Rinsing: Rinse the flask twice with a minimal amount of acetone. Add these rinses to the same Halogenated Waste carboy. Do not put rinses down the drain.

Scenario C: Contaminated Consumables

Gloves, weigh boats, and paper towels.[1][2]

  • Trace Contamination: Items with visible powder residue should be placed in a clear chemically resistant bag (4-6 mil polyethylene).

  • Double Bagging: Seal the bag, then place it inside a second bag.

  • Disposal: Place in the Solid Hazardous Waste drum (often a fiber drum with a liner). Never throw these in the regular trash.

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision nodes for segregating this specific chemical stream.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPathLiquidPathDissolved in SolutionStateCheck->LiquidPathSolidContainerContainer: Wide-mouth HDPELabel: 'Solid Halogenated'SolidPath->SolidContainerSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckHaloSolventYes (DCM, etc.)SolventCheck->HaloSolventCompatibleNonHaloSolventNo (Acetone, EtOAc)SolventCheck->NonHaloSolventContaminates StreamFinalLiquidDISPOSAL DESTINATION:Halogenated Liquid Waste Carboy(Contains HBr precursors)HaloSolvent->FinalLiquidNonHaloSolvent->FinalLiquidMust upgrade to Halogenated Stream

Figure 1: Decision tree for segregating brominated biphenyl waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is added.[2]

Part 5: Emergency Spill Response

If this compound is spilled in the lab:

  • Solid Spill:

    • Do not create dust. Do not dry sweep.

    • Use a wet paper towel or a dedicated HEPA vacuum for chemical powders.

    • Place all cleanup materials into the Solid Hazardous Waste bag.

  • Solution Spill:

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • Cover with an absorbent pad or vermiculite.

    • Collect soaked absorbents into a sealable bag and tag as Halogenated Debris .

References
  • PubChem. (n.d.). 4-Bromo-4'-methoxybiphenyl (Analogous Compound Safety Data). National Library of Medicine. Retrieved February 2, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 2, 2026, from [Link]

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories - Disposal Guide. Retrieved February 2, 2026, from [Link][1][2]

Personal protective equipment for handling 1-(4-Bromophenyl)-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: 1-(4-Bromophenyl)-4-ethoxybenzene (Synonym: 4-Bromo-4'-ethoxybiphenyl) Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) & Environmental Toxin (Aquatic Chronic).

Handling halogenated biphenyls requires a bifurcated safety approach. While the solid state presents primarily an inhalation (dust) and contact risk, the risk profile shifts dramatically when the substance is solvated. Most standard laboratory gloves (Nitrile) provide adequate protection against the solid but fail rapidly against common solvents used with this compound (e.g., Dichloromethane, THF).

Immediate Action Required:

  • Solids: Use static-dissipative weighing procedures.

  • Solutions: Switch to Laminate/Barrier gloves; standard nitrile offers <1 minute protection against carrier solvents.

  • Disposal: Strictly segregate as Halogenated Organic Waste .

Risk Assessment & Hazard Identification

Based on GHS Classifications for Brominated Biphenyl Analogs (e.g., CAS 92-66-0, 101-55-3).

Hazard CategoryGHS CodeDescriptionOperational Implication
Health H315 Causes skin irritationDirect contact causes dermatitis; delayed sensitization possible.
Health H319 Causes serious eye irritationMicro-abrasions from crystals can exacerbate chemical irritation.
Health H335 May cause respiratory irritationDust inhalation triggers mucosal inflammation.
Environmental H410 Very toxic to aquatic lifeZero-drain discharge policy. Spills must be dry-swept, not washed down.
Personal Protective Equipment (PPE) Matrix

This matrix distinguishes between handling the neat solid and handling reaction mixtures. One glove type does not fit all scenarios.

A. Barrier Protection (Gloves)[1][2][3]
Operational PhaseRecommended MaterialThicknessBreakthrough TimeScientific Rationale
Solid Handling (Weighing)Nitrile (Disposable) ≥ 5 mil> 480 min (Solid)Nitrile provides excellent physical barrier against dry powders.
Solution Handling (in DCM/Chloroform)PVA or Silver Shield® (Laminate) Multi-layer> 240 minHalogenated solvents permeate nitrile in <2 mins. Laminate is required.
Solution Handling (in Alcohols/Ether)High-Grade Nitrile ≥ 8 mil~ 30-60 minDouble-gloving recommended. Change immediately upon splash.[3]
B. Respiratory & Body Protection[4][5]
  • Respiratory (Solid): NIOSH N95 or CEN P2 particulate respirator if weighing outside a fume hood (not recommended).

  • Respiratory (Solution): Half-mask with Organic Vapor (OV) cartridges if fume hood airflow is compromised (< 100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders which can bypass side-shields.

  • Body: 100% Cotton Lab Coat (minimizes static build-up compared to polyester blends) + Closed-toe chemical-resistant footwear.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Self-Validating" approach where every step includes a check to ensure safety before proceeding.

Phase 1: Preparation & Weighing
  • Engineering Check: Verify Fume Hood face velocity is 0.5 m/s (100 fpm).

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Brominated aromatics are prone to static cling, increasing dispersion risk.

  • Weighing:

    • Place a secondary containment tray (spill tray) inside the hood.

    • Transfer solid using a disposable spatula.

    • Validation: Wipe the exterior of the weighing vessel with a solvent-dampened Kimwipe before removing it from the hood. Check wipe for residue (UV lamp can detect aromatic residue).

Phase 2: Reaction & Processing
  • Solvent Selection: If dissolving in halogenated solvents (DCM), don Silver Shield/Laminate gloves immediately.

  • Temperature Control: Ensure reflux condensers are double-clamped. Brominated biphenyls can release HBr gas if decomposed at high temperatures (>200°C).

  • Spill Response (Benchtop):

    • Solid: Do not sweep. Use a HEPA vacuum or wet-wipe method to prevent dust generation.

    • Liquid: Cover with vermiculite/absorbent pads. Do not use paper towels (rapid evaporation of solvent).

Phase 3: Decontamination
  • Glassware: Rinse with Acetone into the halogenated waste stream.

  • Surface: Wash hood surface with a mild surfactant (soap/water) followed by an ethanol wipe.

Workflow Visualization

The following diagram outlines the logical flow of material to ensure containment integrity.

G Storage 1. Storage (Cool, Dry, Sealed) PPE_Check 2. PPE Selection (Solid vs. Solution) Storage->PPE_Check Weighing 3. Weighing (Fume Hood + Static Control) PPE_Check->Weighing Solid State Reaction 4. Reaction (Laminate Gloves for Solvents) Weighing->Reaction Dissolution Reaction->PPE_Check Glove Change Waste 5. Disposal (Halogenated Stream) Reaction->Waste Segregation

Figure 1: Operational workflow emphasizing the critical PPE checkpoint during the transition from solid to solution state.

Waste Management & Disposal

Crucial Directive: this compound contains bromine. It must be incinerated in a facility equipped with scrubbers to handle HBr/Br2 generation.

  • Segregation:

    • Label container: "HALOGENATED ORGANIC WASTE" .

    • Do not mix with non-halogenated solvents (acetone/ethanol waste) if possible, as this increases disposal costs significantly.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (corrosion risk from potential hydrolysis).

  • Labeling: Explicitly list "Brominated Biphenyl Derivative" on the waste tag to alert disposal technicians of high halogen content.

References
  • Gloves.com. (2023). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromo-4'-ethoxybiphenyl. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.